molecular formula C31H62O2 B1359459 Hentriacontanoic acid CAS No. 38232-01-8

Hentriacontanoic acid

Katalognummer: B1359459
CAS-Nummer: 38232-01-8
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: ONLMUMPTRGEPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hentriacontanoic acid is a very long-chain fatty acid.
This compound has been reported in Pedalium murex, Chamaecrista kleinii, and other organisms with data available.

Eigenschaften

IUPAC Name

hentriacontanoic acid
Source PubChem
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InChI

InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLMUMPTRGEPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191623
Record name Hentriacontanoic acid
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Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hentriacontanoic acid
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CAS No.

38232-01-8
Record name Hentriacontanoic acid
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Record name Hentriacontanoic acid
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Record name Hentriacontanoic acid
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Record name HENTRIACONTANOIC ACID
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0), a saturated very-long-chain fatty acid (VLCFA), is a lipid molecule with the chemical formula C₃₁H₆₂O₂.[1][2][3] As a component of various natural waxes and lipids, its physical and chemical properties are of significant interest in diverse fields, including biochemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its metabolic context.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its long, unbranched hydrocarbon tail, which results in strong van der Waals interactions between molecules. This leads to a high melting point and low solubility in polar solvents.

PropertyValueSource(s)
Molecular Formula C₃₁H₆₂O₂[1][2][3]
Molecular Weight 466.82 g/mol [1][2][3][4]
Appearance White solid/powder[2][5]
Melting Point 109.3-109.6 °C[6][7][8]
59-61 °C[9]
Boiling Point 491.71 °C (rough estimate)[6]
Density 0.8846 g/cm³ (rough estimate)[6]
Solubility Low solubility in water, soluble in organic solvents.[10]
CAS Number 38232-01-8[1][2][3][9]

Note on conflicting data: There are discrepancies in the reported melting point of this compound in the literature. The higher range of 109.3-109.6 °C is more consistent with the expected trend for long-chain saturated fatty acids and is more frequently cited. The lower value of 59-61 °C may be due to impurities or different experimental conditions.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a common and reliable technique for its determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of this compound can be determined in various solvents to understand its behavior in different chemical environments.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, hexane, chloroform) should be chosen.

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification: The saturated solution is carefully filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or gravimetric analysis after solvent evaporation.

Identification and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acids (after derivatization).

Methodology:

  • Derivatization: this compound is first converted to a more volatile ester, typically a fatty acid methyl ester (FAME), by reacting it with a methylating agent (e.g., BF₃-methanol).

  • GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The mass spectrum of the this compound methyl ester can be compared to a library of known spectra for positive identification. The purity can be assessed by the relative area of the corresponding peak in the chromatogram.

Metabolic Pathways of this compound

As a very-long-chain fatty acid, this compound is primarily involved in metabolic pathways related to fatty acid synthesis and degradation. It is not typically a direct participant in major signaling cascades but serves as a precursor for more complex lipids and as a source of energy.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The synthesis of VLCFAs like this compound occurs through a cyclical elongation process in the endoplasmic reticulum. This pathway extends shorter-chain fatty acids by adding two-carbon units from malonyl-CoA.

VLCFA_Biosynthesis Acyl_CoA Acyl-CoA (Cn) KCS KCS (Condensation) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA CO₂ KAR KAR (Reduction) Ketoacyl_CoA->KAR NADPH -> NADP+ Hydroxyacyl_CoA β-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HCD HCD (Dehydration) Hydroxyacyl_CoA->HCD H₂O Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR ECR (Reduction) Enoyl_CoA->ECR NADPH -> NADP+ Acyl_CoA_C2 Acyl-CoA (Cn+2) ECR->Acyl_CoA_C2

Caption: Biosynthesis pathway of very-long-chain fatty acids (VLCFAs).

Degradation of Very-Long-Chain Fatty Acids (VLCFAs)

The breakdown of VLCFAs primarily occurs in peroxisomes through a process called β-oxidation. This pathway shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then be used for energy production.

VLCFA_Degradation Acyl_CoA Acyl-CoA (Cn) ACOX ACOX (Oxidation) Acyl_CoA->ACOX FAD -> FADH₂ Enoyl_CoA trans-2-Enoyl-CoA ACOX->Enoyl_CoA D_bifunctional D-Bifunctional Protein (Hydration/Dehydrogenation) Enoyl_CoA->D_bifunctional H₂O Ketoacyl_CoA 3-Ketoacyl-CoA D_bifunctional->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase (Thiolysis) Ketoacyl_CoA->Thiolase CoA-SH Acyl_CoA_C2 Acyl-CoA (Cn-2) Thiolase->Acyl_CoA_C2 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids (VLCFAs).

Conclusion

This compound, as a very-long-chain saturated fatty acid, possesses distinct physical properties that are a direct consequence of its molecular structure. This guide has provided a detailed summary of these properties, along with robust experimental protocols for their verification. Understanding the physical characteristics and metabolic context of this compound is essential for researchers and professionals in drug development and other scientific disciplines who may encounter or utilize this molecule in their work. The provided methodologies and pathway diagrams serve as a valuable resource for further investigation and application.

References

The Architecture of Hentriacontanoic Acid Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentriacontanoic acid (C31:0), a saturated odd-chain very-long-chain fatty acid (VLCFA), is a vital component of plant cuticular waxes, contributing significantly to the protective barrier against environmental stresses. Its unique properties make it a molecule of interest for various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic machinery, regulatory mechanisms, and key experimental protocols for its study. The synthesis originates from the general fatty acid synthesis pathway, with the odd-chain initiated by the incorporation of propionyl-CoA. Subsequent elongation to a 31-carbon chain occurs in the endoplasmic reticulum via the fatty acid elongase (FAE) complex. This process is critically dependent on the coordinated action of four key enzymes and is further regulated by specialized proteins that enable the extension beyond the more common C28 length. This document serves as an in-depth resource for researchers aiming to understand, manipulate, and harness the production of this unique fatty acid in plants.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial roles in plant physiology. They are the precursors to a diverse array of lipids, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, stress responses, and interaction with the environment. This compound (C31:0) is a notable odd-chain VLCFA found in the cuticular wax of various plant species. Its presence contributes to the hydrophobicity and integrity of the cuticle, providing a robust barrier against water loss and pathogen attack.

The biosynthesis of VLCFAs is an extension of the de novo fatty acid synthesis that occurs in the plastids. The elongation process itself takes place on the endoplasmic reticulum (ER) and involves a multi-enzyme complex known as the fatty acid elongase (FAE). While the general mechanism of even-chain VLCFA elongation is well-established, the specific pathway leading to the formation of odd-chain VLCFAs, such as this compound, involves distinct initiation and elongation steps that are the focus of this guide.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a short odd-chain fatty acid precursor and culminates in a series of elongation cycles.

Initiation with an Odd-Chain Primer

Unlike the more common even-chain fatty acids that are initiated with acetyl-CoA (a two-carbon molecule), the biosynthesis of odd-chain fatty acids commences with propionyl-CoA (a three-carbon molecule) as the primer for the fatty acid synthase (FAS) complex. This initial condensation reaction sets the stage for the subsequent addition of two-carbon units, resulting in the formation of fatty acids with an odd number of carbon atoms.

Elongation to Very-Long-Chains in the Endoplasmic Reticulum

Once a medium-chain odd-length acyl-CoA is synthesized, it is transported to the cytoplasm and activated. The subsequent elongation to a very-long-chain fatty acid occurs in the endoplasmic reticulum, catalyzed by the fatty acid elongase (FAE) complex. This complex orchestrates a cycle of four sequential reactions to add two carbon units from malonyl-CoA to the growing acyl chain.[1]

The four key enzymes of the FAE complex are:

  • β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme and the primary determinant of the final chain length of the fatty acid.[2] It catalyzes the condensation of an acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form an enoyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated multiple times to achieve the desired chain length. For the synthesis of this compound (C31:0), a C29:0 acyl-CoA would undergo one final round of elongation.

The Role of Specialized Elongation Factors: The CER2-LIKE Proteins

Standard KCS enzymes are generally inefficient at producing fatty acids longer than 28 carbons.[3] The synthesis of very long-chain fatty acids, including those reaching C31, requires the involvement of additional protein factors. In Arabidopsis thaliana, a family of proteins known as ECERIFERUM2-LIKE (CER2-LIKE) has been shown to be essential for the elongation of fatty acids beyond C28.[3][4] These proteins are not condensing enzymes themselves but are thought to modify the substrate specificity of the KCS, enabling the FAE complex to produce longer acyl chains.[3] Specifically, the CER26 protein in Arabidopsis has been implicated in the production of wax components longer than 30 carbons, making it a key candidate for involvement in the final elongation step leading to C31 fatty acids.[5][6]

The proposed pathway for this compound biosynthesis is visualized in the following diagram:

Hentriacontanoic_Acid_Biosynthesis Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Odd_Chain_Acyl_CoA Odd-Chain Acyl-CoA (e.g., C17:0-CoA) FAS->Odd_Chain_Acyl_CoA Multiple Cycles FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Odd_Chain_Acyl_CoA->FAE_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex + 2C units C29_CoA Nonacosanoyl-CoA (C29:0-CoA) FAE_Complex->C29_CoA Elongation Cycles Hentriacontanoic_Acid_CoA Hentriacontanoyl-CoA (C31:0-CoA) FAE_Complex->Hentriacontanoic_Acid_CoA C29_CoA->FAE_Complex CER2_LIKE CER2-LIKE Proteins (e.g., CER26) CER2_LIKE->FAE_Complex Modulates KCS specificity

Biosynthesis pathway of this compound.

Quantitative Data

The abundance of this compound varies significantly among different plant species and tissues. It is typically found as a component of cuticular waxes. The following table summarizes the reported weight percentage of this compound in the total fatty acids of different plant sources.

Plant SpeciesTissueThis compound (C31:0) (% of total fatty acids)Reference
Camellia polyodontaSeed Oil0.0
Toxicodendron succedaneumSeed Oil0.3

Note: Data on this compound content is limited in publicly accessible databases. The values presented here are from the PlantFAdb database.[7] Further research is required to build a more comprehensive dataset.

Experimental Protocols

Extraction and Analysis of Cuticular Waxes by GC-MS

This protocol provides a standardized method for the extraction and analysis of plant cuticular waxes.

4.1.1. Materials

  • Fresh plant leaves

  • Chloroform (B151607) (analytical grade)[4]

  • Internal standard (e.g., n-tetracosane)[3]

  • Glass vials with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[4]

  • Pyridine (B92270) (anhydrous)[4]

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

4.1.2. Protocol

  • Sample Collection: Excise fresh leaves from the plant. Determine the surface area for later quantification.[3]

  • Wax Extraction: Immediately immerse the leaves in a glass vial containing chloroform with a known amount of internal standard for 30-60 seconds with gentle agitation.[4]

  • Solvent Evaporation: Remove the leaves and evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[3]

  • Derivatization: To the dried wax residue, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial tightly and heat at 70-100°C for 60 minutes.[4]

  • Sample Preparation for GC-MS: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be diluted with hexane.[4]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

    • Column: A capillary column suitable for wax analysis (e.g., HP-5MS).

    • Injector Temperature: 300-350°C.[4]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

    • MS Detector: Operated in electron ionization (EI) mode with a scanning range of m/z 50-650.

  • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

GCMS_Workflow Start Fresh Plant Leaves Extraction Wax Extraction (Chloroform + Internal Standard) Start->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization (BSTFA + TMCS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Workflow for Cuticular Wax Analysis by GC-MS.
In Vitro Fatty Acid Elongase Assay

This protocol describes a method to measure the activity of the fatty acid elongase complex in microsomal fractions isolated from plant tissues.

4.2.1. Materials

  • Plant tissue (e.g., developing leaves or stems)

  • Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 1 mM CaCl2, 1 mM MgCl2)

  • Acyl-CoA substrates (e.g., C28:0-CoA, C30:0-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

  • NADPH

  • TLC plates (silica gel)

  • Scintillation counter

4.2.2. Protocol

  • Microsome Isolation: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g). Resuspend the microsomal pellet in assay buffer.

  • Enzyme Assay: Set up the reaction mixture in a microfuge tube containing assay buffer, microsomal protein (e.g., 50-100 µg), acyl-CoA substrate (e.g., 20 µM), and NADPH (e.g., 500 µM).

  • Initiate Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (e.g., 50 µM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Saponification: Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) and heat at 80°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and extract the fatty acids with hexane.

  • Analysis: Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

FAE_Assay_Workflow Start Plant Tissue Homogenization Homogenization & Centrifugation Start->Homogenization Microsomes Isolate Microsomal Fraction Homogenization->Microsomes Assay_Setup Set up Reaction Mixture (Microsomes, Acyl-CoA, NADPH) Microsomes->Assay_Setup Reaction Initiate with [¹⁴C]Malonyl-CoA & Incubate Assay_Setup->Reaction Saponification Stop Reaction & Saponify Reaction->Saponification Extraction Acidify & Extract Fatty Acids Saponification->Extraction TLC TLC Separation Extraction->TLC Quantification Scintillation Counting TLC->Quantification End Determine Enzyme Activity Quantification->End

Workflow for In Vitro Fatty Acid Elongase Assay.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a specialized extension of the general very-long-chain fatty acid elongation pathway. The initiation with propionyl-CoA and the requirement for CER2-LIKE proteins to achieve chain lengths beyond C28 are key features of this process. While the core enzymatic machinery is understood, the specific β-ketoacyl-CoA synthase(s) responsible for the final elongation steps to C31 remain to be definitively identified.

Future research should focus on the functional characterization of KCS candidates to pinpoint the specific enzymes involved in this compound synthesis. Metabolic engineering approaches, leveraging the knowledge of these key enzymes and regulatory factors like CER2-LIKE proteins, hold promise for the targeted production of this compound and other valuable odd-chain VLCFAs in crop plants. Such efforts could pave the way for novel applications of these unique fatty acids in the pharmaceutical, nutraceutical, and industrial sectors. This technical guide provides a foundational framework for researchers to delve deeper into the fascinating world of plant VLCFA biosynthesis.

References

The Pivotal Role of Very Long-Chain Fatty Acids in the Architecture and Function of Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with acyl chains of 22 carbon atoms or longer, are critical constituents of cellular membranes, profoundly influencing their structural integrity and functional dynamics.[1][2] While less abundant than their long-chain counterparts, VLCFAs play indispensable roles in a variety of cellular processes, from maintaining the epidermal barrier to modulating complex signaling pathways. Dysregulation of VLCFA metabolism is implicated in several severe inherited disorders, underscoring their physiological importance. This technical guide provides an in-depth exploration of the biological roles of VLCFAs in cell membranes, intended for researchers, scientists, and drug development professionals. It covers their synthesis and metabolism, their impact on membrane biophysics, their involvement in cellular signaling, and detailed experimental protocols for their analysis.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

VLCFAs are a class of fatty acids characterized by their extended hydrocarbon chains, typically containing 22 or more carbon atoms.[1][2] These chains can be saturated or unsaturated and are integral components of various lipid species, most notably sphingolipids and certain glycerophospholipids.[1] Their unique length imparts specific biophysical properties to the membranes they inhabit, influencing thickness, fluidity, and the formation of specialized microdomains known as lipid rafts.[1] VLCFAs are not merely structural components; they are also bioactive molecules involved in a myriad of cellular functions, including signal transduction, cell-cell communication, and the regulation of membrane protein activity.[2][3] Consequently, the precise regulation of VLCFA levels is paramount for cellular and organismal health.

VLCFA Biosynthesis and Metabolism

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical process of fatty acid elongation, which is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[4][5] This process extends pre-existing long-chain fatty acids (typically C16 or C18) by adding two-carbon units derived from malonyl-CoA in each cycle.[4][5] The FAE complex comprises four key enzymes that catalyze sequential reactions:

  • Condensation: β-ketoacyl-CoA synthase (KCS), also known as elongase (ELOVL), catalyzes the initial rate-limiting step of condensing a long-chain acyl-CoA with malonyl-CoA.

  • Reduction: β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • Dehydration: β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons.

This elongated acyl-CoA can then serve as a substrate for further elongation cycles or be incorporated into various lipids.

Conversely, the degradation of VLCFAs occurs exclusively in peroxisomes via β-oxidation.[6] A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, leads to their accumulation, which is the hallmark of X-linked adrenoleukodystrophy (X-ALD).[6][7]

VLCFA_Synthesis cluster_ER Endoplasmic Reticulum LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0, C18:0) KCS 1. Condensation (KCS/ELOVL) LCFA_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA +2C KCR 2. Reduction (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3. Dehydration (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR 4. Reduction (ECR) Enoyl_CoA->ECR VLCFA_CoA Very Long-Chain Acyl-CoA (Elongated by 2C) ECR->VLCFA_CoA Lipid_Incorporation Incorporation into Sphingolipids & Phospholipids VLCFA_CoA->Lipid_Incorporation Further_Elongation Further Elongation Cycles VLCFA_CoA->Further_Elongation

VLCFA Synthesis Pathway in the Endoplasmic Reticulum.

Structural Roles of VLCFAs in Cell Membranes

VLCFAs are integral to the architecture of cell membranes, where they are primarily found within sphingolipids (e.g., ceramides (B1148491) and sphingomyelins) and, to a lesser extent, in glycerophospholipids such as phosphatidylserine (B164497) and phosphatidylethanolamine.[1][3][4] Their extended length has profound consequences for the biophysical properties of the membrane.

  • Membrane Thickness and Fluidity: The incorporation of VLCFAs increases the thickness of the lipid bilayer.[1] Their long, saturated chains pack tightly, which leads to a decrease in membrane fluidity (increased viscosity).[8][9] This altered fluidity can, in turn, modulate the activity of embedded membrane proteins.[10]

  • Lipid Rafts: VLCFAs are key components in the formation of lipid rafts, which are highly ordered, detergent-resistant microdomains within the plasma membrane.[1] These rafts are enriched in sphingolipids, cholesterol, and specific membrane proteins, and they serve as platforms for cellular signaling.[4][5][11] The tight packing of VLCFA-containing sphingolipids with cholesterol is a driving force for the phase separation that creates these domains.[5][11]

Quantitative Analysis of VLCFA Distribution and Biophysical Impact

The abundance of VLCFAs varies significantly across different cell types and tissues, reflecting their specialized functions. The following tables summarize key quantitative data regarding their distribution and effects on membrane properties.

Table 1: Abundance of VLCFAs in Various Human Tissues and Cells

Tissue/Cell Type Predominant VLCFA-Containing Lipid Key VLCFA Species Approximate Abundance/Significance
Myelin (Brain White Matter) Sphingolipids (Galactosylceramides, Sulfatides) C22:0, C24:0, C24:1 Comprise a significant fraction of myelin lipids, crucial for insulation and nerve conduction.[12][13][14]
Epidermis (Stratum Corneum) Ceramides (especially ω-hydroxy ceramides) C28:0 - C34:0 Essential for the skin's water permeability barrier.[15][16][17][18]
Erythrocytes (Red Blood Cells) Sphingomyelin C24:0, C26:0 Elevated levels are a diagnostic marker for X-ALD.[19][20][21]
Neurons Phospholipids, Cholesterol - Generally enriched in polyunsaturated fatty acids, but VLCFA composition is critical for membrane function.[3][22][23][24]

| Glial Cells (Oligodendrocytes) | Sphingolipids (Sulfatides, Hexosylceramides) | - | Highly enriched in specific sphingolipids, many containing VLCFAs.[22][23] |

Table 2: Impact of VLCFAs on Membrane Biophysical Properties

Biophysical Property Effect of Increased VLCFA Content Quantitative Measurement Example Method of Measurement
Membrane Thickness Increase Liquid-ordered domains (raft-like) are ~1-2 nm thicker than liquid-disordered domains.[25] Atomic Force Microscopy (AFM)[25][26][27][28][29]
Membrane Fluidity Decrease (Increased Order) Decrease in the rotational and lateral diffusion of membrane probes. Fluorescence Anisotropy/Polarization[30][31][32][33][34][35]

| Bilayer Permeability | Decrease | Reduced passive diffusion of water and small solutes across the membrane. | Osmotic stress assays |

Table 3: VLCFA Levels in Plasma in Health and Disease (X-linked Adrenoleukodystrophy)

Fatty Acid Control Plasma Levels (µg/mL) X-ALD Plasma Levels (µg/mL) C26:0/C22:0 Ratio
C22:0 (Behenic Acid) 20-90 Normal to slightly elevated -
C24:0 (Lignoceric Acid) 30-100 Significantly elevated -

| C26:0 (Hexacosanoic Acid) | 0.1-0.7 | Markedly elevated | Control: <0.02, X-ALD: >0.05 |

Note: Reference ranges can vary between laboratories. Data compiled from multiple sources.[6][10][36]

VLCFAs in Cellular Signaling

VLCFAs are not passive structural molecules; they and their derivatives are active participants in cellular signaling.

  • Inflammation and Immune Response: Accumulation of saturated VLCFAs can prime macrophages for a pro-inflammatory response.[37] Extracellular VLCFAs, such as those released during demyelination, can activate the c-Jun N-terminal kinase (JNK) pathway via the scavenger receptor CD36, leading to the secretion of chemokines and matrix-degrading enzymes.[37]

  • Neuroinflammation: In the central nervous system, glia can convert excess VLCFAs into sphingosine-1-phosphate (S1P), a potent signaling lipid.[38] This S1P can then be secreted and act on neighboring cells to promote neuroinflammation, NF-κB activation, and macrophage infiltration.[38] This pathway is a key contributor to the pathology of diseases like X-ALD.

  • Regulation of Gene Expression: VLCFA-CoAs, the activated form of VLCFAs, are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][11][22] This creates a feedback loop where VLCFAs can upregulate their own degradation.

VLCFA_Signaling cluster_extracellular Extracellular Space cluster_macrophage Macrophage VLCFA Excess VLCFAs (e.g., from demyelination) CD36 CD36 Receptor VLCFA->CD36 JNK JNK Pathway CD36->JNK Inflammation Pro-inflammatory Response: - Chemokine Secretion - Matrix-degrading Enzymes JNK->Inflammation

VLCFA-mediated Pro-inflammatory Signaling in Macrophages.

Table 4: Binding Affinities of VLCFA-CoAs to PPARα

Ligand Dissociation Constant (Kd)
Arachidoyl-CoA (C20:0-CoA) ~29 nM
Behenoyl-CoA (C22:0-CoA) ~10 nM
Lignoceroyl-CoA (C24:0-CoA) ~3 nM

| Free Lignoceric Acid (C24:0) | Weak or no measurable affinity |

Data from fluorescence quenching assays.[4][11][22]

Experimental Protocols for VLCFA Analysis

Accurate quantification of VLCFAs is crucial for both research and clinical diagnostics. Below are generalized protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Total Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for extracting total lipids, including those containing VLCFAs, from plasma, cells, or tissue homogenates.

  • Sample Preparation:

    • For plasma/serum: Use 100-200 µL.

    • For cultured cells: Use a pellet of 2-5 million cells.

    • For tissues: Homogenize ~20-50 mg of tissue in a suitable buffer on ice.

  • Internal Standard Addition: Add a known amount of an internal standard not naturally abundant in the sample (e.g., heptadecanoic acid, C17:0) to allow for accurate quantification.

  • Solvent Extraction:

    • To the sample in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution (or 0.88% KCl).

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection:

    • Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Derivatization and GC-MS Analysis of VLCFAs

This protocol describes the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Derivatization (Acid-Catalyzed Methylation):

    • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the sample at 80°C for 2 hours in a heating block.

    • Allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.

    • Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Sample Concentration:

    • Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50-100 µL before injection into the GC-MS.

  • GC-MS Parameters (Representative):

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Mass Spectrometer: Agilent MS or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Start Biological Sample (Plasma, Cells, Tissue) Homogenize Homogenization (for tissue) Add_IS Add Internal Standard (e.g., C17:0) Start->Add_IS Folch Add Chloroform:Methanol (2:1) Add_IS->Folch Vortex1 Vortex & Precipitate Protein Folch->Vortex1 Phase_Sep Add 0.9% NaCl & Centrifuge Vortex1->Phase_Sep Collect_Organic Collect Lower Organic Phase Phase_Sep->Collect_Organic Dry_Down Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry_Down Derivatize Derivatization to FAMEs (H₂SO₄ in Methanol, 80°C) Dry_Down->Derivatize Extract_FAMEs Hexane Extraction Derivatize->Extract_FAMEs Concentrate Concentrate Sample Extract_FAMEs->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Experimental Workflow for VLCFA Analysis.

Conclusion and Future Directions

Very long-chain fatty acids are far more than simple structural lipids; they are critical modulators of membrane architecture and function. Their unique biophysical properties, conferred by their extended acyl chains, are essential for the integrity of biological barriers and the organization of signaling platforms within the cell membrane. The intricate pathways of VLCFA synthesis and metabolism, and their dysregulation in disease, highlight their importance in cellular homeostasis. For researchers and drug development professionals, understanding the multifaceted roles of VLCFAs opens new avenues for therapeutic intervention. Targeting the enzymes involved in VLCFA synthesis or developing strategies to mitigate the downstream effects of their accumulation are promising approaches for treating a range of disorders, from inherited metabolic diseases to conditions involving chronic inflammation. Further research into the specific interactions of VLCFAs with membrane proteins and the precise mechanisms by which they modulate signaling cascades will undoubtedly uncover new layers of complexity and provide novel targets for future drug discovery.

References

Hentriacontanoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentriacontanoic acid, a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C31H62O2, has garnered increasing interest within the scientific community.[1] Initially identified as a component of various natural waxes, its potential physiological roles are now becoming a subject of deeper investigation. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, natural occurrence, and biosynthesis. Furthermore, it details established experimental protocols for its synthesis, isolation, and characterization, and explores its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound, also known as henatriacontylic acid, is a straight-chain saturated fatty acid containing 31 carbon atoms.[2] As a very-long-chain fatty acid (VLCFA), it is characterized by its low solubility in water and high melting point.[3][4] Historically, VLCFAs were primarily studied in the context of their structural roles in plant cuticles and insect waxes. However, recent research has begun to uncover their involvement in various biological processes, suggesting potential therapeutic applications.

Discovery and History

The precise first isolation and complete characterization of this compound is not definitively documented in readily available literature. However, the groundwork for the synthesis of very-long-chain fatty acids was laid in the mid-20th century. A pivotal publication by R. E. Bowman and R. G. Mason in 1951, titled "Synthetic long-chain aliphatic compounds. Part V. N-nonatricosanoic and n-hexapentacosanoic acids," described methods for the synthesis of C29 and C35 fatty acids.[5][6] While this paper does not explicitly detail the synthesis of this compound (C31), the methodologies presented provided a clear pathway for the synthesis of odd-chain VLCFAs, and it is highly probable that similar methods were used for the synthesis of this compound around that period. Early investigations into the composition of natural waxes, such as beeswax and montan wax, also led to the identification of a variety of long-chain fatty acids, including those with an odd number of carbon atoms.[7]

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C31H62O2[1]
Molecular Weight 466.8 g/mol [1]
Melting Point 109.3-109.6 °C[4]
Boiling Point 446.5 °C at 760 mmHg[4]
Density 0.872 g/cm³[4]
CAS Number 38232-01-8[1]

Natural Occurrence and Biosynthesis

Natural Sources

This compound is found in a variety of natural sources, primarily in plant and insect waxes. Notable sources include:

  • Plant Waxes: It is a component of the cuticular wax of various plants, including Pedalium murex and Chamaecrista kleinii.[8] It is also found in peat wax and montan wax, which are derived from fossilized plant material.[3][9] The composition of carnauba wax, obtained from the leaves of the carnauba palm, consists of fatty acid esters, fatty alcohols, acids, and hydrocarbons, with the acids and alcohols predominantly having chain lengths in the C26-C30 range.[10][11]

  • Beeswax: this compound is a minor constituent of beeswax, which is a complex mixture of esters, fatty acids, and hydrocarbons.[3][12][13] The free fatty acid content of beeswax is typically between 12-14%.[13]

  • Microbial Lipids: Some microorganisms have been shown to produce odd-chain fatty acids, although typically in smaller quantities than even-chain fatty acids.[14]

The approximate content of total free fatty acids in some of these natural waxes is presented in the table below. The specific percentage of this compound within the total fatty acid fraction can vary depending on the source and purification methods.

Natural SourceTypical Free Fatty Acid Content (%)
Beeswax 12 - 14
Montan Wax 22 - 26
Carnauba Wax 3 - 6
Biosynthesis

The biosynthesis of this compound in plants follows the general pathway for very-long-chain fatty acid (VLCFA) elongation. This process occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE). The pathway begins with a C18-CoA primer, typically stearoyl-CoA, and proceeds through a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA in each cycle. For odd-chain VLCFAs like this compound, the initial primer is an odd-chain fatty acyl-CoA, such as propionyl-CoA, which is then elongated.

The biosynthesis of odd-chain fatty acids can also occur in some bacteria, which can utilize primers like propionyl-CoA to initiate fatty acid synthesis.[15]

VLCFA Biosynthesis cluster_elongation Elongation Cycle C18-CoA C18-CoA Condensation Condensation C18-CoA->Condensation Malonyl-CoA Reduction_1 Reduction_1 Condensation->Reduction_1 β-ketoacyl-CoA synthase (KCS) Dehydration Dehydration Reduction_1->Dehydration β-ketoacyl-CoA reductase (KCR) Reduction_2 Reduction_2 Dehydration->Reduction_2 β-hydroxyacyl-CoA dehydratase (HCD) C20-CoA C20-CoA Reduction_2->C20-CoA enoyl-CoA reductase (ECR) Further Elongation Cycles Further Elongation Cycles C20-CoA->Further Elongation Cycles This compound (C31) This compound (C31) Further Elongation Cycles->this compound (C31) Synthesis of this compound cluster_reactants cluster_products Reactant_A Long-chain Alkyl Halide (e.g., C15H31Br) Intermediate_1 Diethyl Alkylmalonate Reactant_A->Intermediate_1 Reactant_B Diethyl Malonate Reactant_B->Intermediate_1 Intermediate_2 Alkylmalonic Acid Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 Long-chain Carboxylic Acid (C17) Intermediate_2->Intermediate_3 Decarboxylation Chain_Elongation Chain Elongation Steps Intermediate_3->Chain_Elongation e.g., Arndt-Eistert homologation Hentriacontanoic_Acid This compound (C31) Chain_Elongation->Hentriacontanoic_Acid Isolation from Beeswax Beeswax Beeswax Saponification Saponification Beeswax->Saponification Reflux with ethanolic KOH Extraction Extraction Saponification->Extraction Acidify and extract with hexane Fractionation Fractionation Extraction->Fractionation Column Chromatography (Silica Gel) Purification Purification Fractionation->Purification Separate fatty acids from other lipids Recrystallization Recrystallization Purification->Recrystallization Isolate this compound NF-kB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Hentriacontanoic_Acid This compound Hentriacontanoic_Acid->IKK Inhibits? Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates

References

Hentriacontanoic Acid: A Comprehensive Technical Guide to its Industrial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31H62O2), a very-long-chain saturated fatty acid, is a naturally occurring compound found in various plant waxes and beeswax.[1][2][3] While historically receiving limited attention, recent scientific interest has begun to uncover its significant potential across a spectrum of industrial applications. This technical guide provides an in-depth analysis of the current and prospective uses of this compound, presenting key data, experimental methodologies, and an exploration of its biological activities and associated signaling pathways. Its unique physicochemical properties make it a promising candidate for use in cosmetics, lubricants, and advanced materials, as well as a subject of interest for its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to harnessing its industrial capabilities.

PropertyValueReference
CAS Number 38232-01-8[2]
Molecular Formula C31H62O2[2]
Molecular Weight 466.82 g/mol [2]
Melting Point 109.3 to 109.6 °C[1]
Appearance Solid[2]
Purity (Commercially available) >99%[4]

Potential Industrial Applications

Cosmetics and Personal Care

This compound, owing to its long-chain structure, exhibits properties that are highly desirable in cosmetic and personal care formulations.[3]

Functions:

  • Emollient: Emollients are crucial for imparting a smooth and soft feel to the skin. The long hydrocarbon chain of this compound suggests it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and enhancing skin hydration.[5]

  • Thickening Agent: In creams and lotions, achieving the desired viscosity is critical for product stability and consumer appeal. Very-long-chain fatty acids can contribute to the viscosity of the oil phase in emulsions.

Quantitative Data:

Currently, specific quantitative data on the performance of this compound as an emollient or thickener in cosmetic formulations is limited in publicly available literature. However, the properties of other long-chain fatty acids suggest its potential. Emollients are typically used in cosmetic emulsions at concentrations ranging from 3-20% w/w.[6]

Lubricants and Tribology

The long, saturated hydrocarbon chain of this compound makes it a candidate for use as a lubricant base oil or additive. Fatty acids and their derivatives are known to improve the tribological properties of lubricants by forming a protective film on metal surfaces, which reduces friction and wear.[7][8]

Potential Benefits:

  • Boundary Lubrication: The polar carboxyl group can adhere to metal surfaces, forming a durable boundary film.[7]

  • Friction Reduction: The long alkyl chain can facilitate a reduction in the coefficient of friction.[9]

  • High Thermal Stability: Saturated fatty acids generally exhibit good thermal and oxidative stability.

Quantitative Data:

Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials are substances that absorb and release large amounts of energy at a nearly constant temperature during a phase transition (e.g., solid to liquid). Fatty acids are a promising class of organic PCMs due to their high latent heat of fusion, chemical stability, and non-toxicity.[12][13]

Key Properties for PCM Application:

  • Melting Point: The melting point of this compound (109.3 to 109.6 °C) makes it suitable for medium-temperature thermal energy storage applications.[1]

  • Latent Heat of Fusion: While specific data for this compound is not available, other long-chain fatty acids exhibit latent heats of fusion in the range of 150-200 J/g.[14] The long chain length of this compound suggests it would have a comparable or higher latent heat.

  • Thermal Stability: Saturated fatty acids generally show good thermal stability over repeated melting and freezing cycles.[15]

Quantitative Data:

Fatty AcidMelting Point (°C)Latent Heat of Fusion (kJ/kg)Reference
Capric Acid31.4153[12]
Lauric Acid44.2176[12]
Myristic Acid54.4199[12]
Palmitic Acid62.9203[12]
Stearic Acid69.6200[12]

Further experimental work is needed to determine the precise latent heat of fusion and thermal conductivity of this compound to fully assess its potential as a PCM.

Drug Delivery Systems

The biocompatibility and lipophilicity of long-chain fatty acids make them suitable for use in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17][18][19] These systems can improve the solubility and bioavailability of poorly water-soluble drugs.

Potential Advantages:

  • Biocompatibility: Fatty acids are endogenous compounds, leading to low toxicity.

  • Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.

  • Enhanced Bioavailability: Encapsulation can protect the drug from degradation and improve its absorption.

Experimental Workflow for Nanoparticle Formulation:

cluster_prep Preparation of Lipid and Aqueous Phases cluster_emulsification Emulsification cluster_nanoparticle_formation Nanoparticle Formation Lipid_Phase This compound + Drug (Melted at T > M.P.) Homogenization High-Shear Homogenization Lipid_Phase->Homogenization Aqueous_Phase Aqueous Surfactant Solution (Heated to same temperature) Aqueous_Phase->Homogenization Cooling Cooling of the Nanoemulsion Homogenization->Cooling Solidification Solidification of Lipid Droplets into Nanoparticles Cooling->Solidification

Caption: Workflow for the preparation of lipid nanoparticles using a hot homogenization technique.

Biological Activities and Signaling Pathways

Recent research has indicated that very-long-chain fatty acids and related compounds possess noteworthy biological activities, particularly anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Studies on compounds structurally related to this compound, such as the hydrocarbon hentriacontane, have demonstrated significant anti-inflammatory potential. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21]

Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Hentriacontanoic_Acid This compound Hentriacontanoic_Acid->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Quantitative Data:

While specific IC50 values for this compound's anti-inflammatory activity are not yet widely reported, studies on other NF-κB inhibitors show IC50 values for NF-κB activation inhibition in the nanomolar to low micromolar range.[20][22]

Antioxidant Activity

The potential of long-chain fatty acids to act as antioxidants is an area of growing interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Quantitative Data:

Regulation of Lipid Metabolism

Very-long-chain fatty acids are integral to cellular lipid metabolism. Their levels and metabolism are linked to the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the regulation of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[28][29][30][31]

  • PPARs: These receptors are key regulators of lipid and glucose metabolism. Certain fatty acids can act as ligands for PPARs, influencing the expression of genes involved in fatty acid oxidation and storage.[32][33][34][35]

  • SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. Their activity can be modulated by the cellular lipid status.[28][30][31]

Further research is needed to elucidate the specific interactions of this compound with these signaling pathways.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of the corresponding long-chain alcohol, 1-hentriacontanol (B1208290).

Protocol: Oxidation of 1-Hentriacontanol

  • Preparation of Jones Reagent: Carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Once dissolved, cautiously add 50 mL of deionized water and stir until homogeneous.

  • Reaction Setup: Dissolve 5.0 g of 1-hentriacontanol in 200 mL of acetone (B3395972) in a round-bottom flask. Place the flask in an ice bath and begin stirring.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of 1-hentriacontanol. The reaction is exothermic and the temperature should be maintained below 20 °C. The reaction progress can be monitored by the color change from orange-red to green.

  • Quenching: Once the reaction is complete (as indicated by the persistence of the orange-red color), quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the green color of Cr(III) persists.

  • Extraction: Add 200 mL of water to the reaction mixture and extract the product with three 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with two 100 mL portions of deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.[36]

Extraction of this compound from Plant Waxes

This compound can be isolated from natural sources like plant waxes through a multi-step process involving extraction and purification.

Protocol: Extraction from Plant Wax

  • Soxhlet Extraction: Place the dried and powdered plant material (e.g., carnauba wax shavings) in a thimble and perform a Soxhlet extraction with a non-polar solvent like hexane (B92381) for 6-8 hours to extract the crude wax.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude wax.

  • Saponification: Reflux the crude wax with an excess of 1 M ethanolic potassium hydroxide (B78521) for 2-4 hours to hydrolyze the wax esters into fatty acids and long-chain alcohols.

  • Acidification: After cooling, acidify the mixture to a pH of 1-2 with hydrochloric acid to protonate the fatty acid salts.

  • Extraction of Free Fatty Acids: Extract the acidified mixture with a non-polar solvent like hexane or diethyl ether. The organic phase will contain the free fatty acids and long-chain alcohols.

  • Separation: The this compound can be separated from the other components by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing this compound can be identified by thin-layer chromatography (TLC).

  • Purification: Combine the fractions containing the desired product and recrystallize from a suitable solvent to obtain pure this compound.[36]

Conclusion and Future Outlook

This compound presents a compelling profile for a range of industrial applications, from providing desirable sensory properties in cosmetics to enhancing the performance of lubricants and serving as a high-temperature phase change material. Furthermore, its potential biological activities, particularly its anti-inflammatory properties, warrant further investigation for pharmaceutical and nutraceutical applications.

The primary limitation to the widespread industrial adoption of this compound is the current lack of extensive, specific quantitative data across these applications. Future research should focus on:

  • Quantitative Performance Evaluation: Systematic studies to determine the precise efficacy of this compound as an emollient, thickener, lubricant additive, and phase change material.

  • Biological Activity Profiling: In-depth investigation of its anti-inflammatory, antioxidant, and other potential therapeutic effects, including the determination of IC50 values and elucidation of the specific molecular targets and signaling pathways involved.

  • Process Optimization: Development of efficient and scalable extraction and synthesis methods to ensure a cost-effective and sustainable supply.

As research continues to unveil the multifaceted nature of this very-long-chain fatty acid, this compound is poised to become a valuable component in a variety of high-performance and sustainable industrial products.

References

Hentriacontanoic Acid in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0) is a saturated very-long-chain fatty acid (VLCFA) that has been identified in various natural sources, including plants and waxes.[1][2] While the metabolism of common long-chain fatty acids in microorganisms is well-characterized, the specific pathways and physiological roles of VLCFAs like this compound remain a developing area of research. This technical guide provides a comprehensive overview of the current understanding and extrapolated principles of this compound metabolism in microbial systems. We will delve into the probable biosynthetic and degradation pathways, potential physiological functions, and detailed experimental protocols for the analysis of this and other VLCFAs in a microbial context.

Microbial Biosynthesis of this compound

The synthesis of fatty acids in bacteria is primarily carried out by the Type II fatty acid synthase (FASII) system, which involves a series of discrete, soluble enzymes.[3][4] The production of a very-long-chain fatty acid such as this compound, which is an odd-chain fatty acid, necessitates specific enzymatic machinery for both initiation and elongation beyond the typical C16-C18 chain lengths.

Initiation of Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids typically initiates with a primer other than acetyl-CoA. Propionyl-CoA, derived from the metabolism of amino acids such as valine and isoleucine, or from the reduction of propionate, is the common starter unit for odd-chain fatty acid synthesis. The condensation of propionyl-CoA with malonyl-ACP, catalyzed by a specialized β-ketoacyl-ACP synthase III (FabH), would form a 5-carbon intermediate, initiating the elongation cycles.

Elongation to Very-Long-Chain Fatty Acids

Following initiation, the fatty acid chain is elongated by the repetitive addition of two-carbon units from malonyl-CoA in a four-step cycle catalyzed by the enzymes of the FASII system:

  • Condensation: β-ketoacyl-ACP synthase (FabB/FabF)

  • Reduction: β-ketoacyl-ACP reductase (FabG)

  • Dehydration: β-hydroxyacyl-ACP dehydratase (FabZ/FabA)

  • Reduction: enoyl-ACP reductase (FabI)

To reach a chain length of 31 carbons, this cycle would need to be repeated 14 times after the initial condensation with propionyl-CoA. The synthesis of VLCFAs likely requires specialized elongase enzymes (KCS) that can accommodate the growing acyl chain. While not explicitly documented for this compound in most bacteria, in organisms like Mycobacterium tuberculosis, a combination of Type I and Type II fatty acid synthases is used to produce very long-chain mycolic acids, indicating that specialized systems for VLCFA synthesis exist in the microbial world.[3]

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle (14 cycles) Propionyl_CoA Propionyl-CoA FabH FabH Propionyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Ketoacyl_ACP_5C β-Ketoacyl-ACP (C5) FabH->Ketoacyl_ACP_5C Ketoacyl_ACP_Cn β-Ketoacyl-ACP (Cn) Ketoacyl_ACP_5C->Ketoacyl_ACP_Cn Enters Elongation FabG FabG (Reduction) Ketoacyl_ACP_Cn->FabG NADPH Hydroxyacyl_ACP_Cn β-Hydroxyacyl-ACP (Cn) FabG->Hydroxyacyl_ACP_Cn FabZ_A FabZ/A (Dehydration) Hydroxyacyl_ACP_Cn->FabZ_A Enoyl_ACP_Cn Enoyl-ACP (Cn) FabZ_A->Enoyl_ACP_Cn FabI FabI (Reduction) Enoyl_ACP_Cn->FabI NADPH Acyl_ACP_Cn2 Acyl-ACP (Cn+2) FabI->Acyl_ACP_Cn2 FabB_F FabB/F (Condensation) Acyl_ACP_Cn2->FabB_F Hentriacontanoyl_ACP Hentriacontanoyl-ACP (C31) Acyl_ACP_Cn2->Hentriacontanoyl_ACP After 14 cycles Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->FabB_F Ketoacyl_ACP_Cn4 β-Ketoacyl-ACP (Cn+2) FabB_F->Ketoacyl_ACP_Cn4 CO2 Ketoacyl_ACP_Cn4->Ketoacyl_ACP_Cn Next cycle Hentriacontanoic_Acid This compound Hentriacontanoyl_ACP->Hentriacontanoic_Acid Thioesterase

Figure 1: Proposed biosynthetic pathway for this compound.

Microbial Degradation of this compound

The catabolism of fatty acids in bacteria is accomplished through the β-oxidation pathway. This process involves the sequential cleavage of two-carbon units from the acyl chain, producing acetyl-CoA, NADH, and FADH2. The degradation of a VLCFA like this compound would follow the same fundamental steps, although the enzymes involved must be capable of handling the long, hydrophobic acyl chain.

The key steps in the β-oxidation of this compound are:

  • Activation: this compound is activated to its coenzyme A (CoA) thioester, hentriacontanoyl-CoA, by an acyl-CoA synthetase (FadD).

  • Oxidation: Hentriacontanoyl-CoA is oxidized by an acyl-CoA dehydrogenase (FadE) to form a trans-Δ2-enoyl-CoA, generating FADH2.

  • Hydration: The enoyl-CoA is hydrated by an enoyl-CoA hydratase (FadB) to form a β-hydroxyacyl-CoA.

  • Oxidation: The β-hydroxyacyl-CoA is oxidized by a β-hydroxyacyl-CoA dehydrogenase (FadB) to a β-ketoacyl-CoA, producing NADH.

  • Thiolysis: The β-ketoacyl-CoA is cleaved by a thiolase (FadA) to release acetyl-CoA and a C29 acyl-CoA, which re-enters the cycle.

This cycle would repeat until the final three-carbon unit, propionyl-CoA, is released, which can then enter central metabolism.

Beta_Oxidation_Pathway cluster_cycle β-Oxidation Cycle Hentriacontanoic_Acid This compound (C31:0) FadD Acyl-CoA Synthetase (FadD) Hentriacontanoic_Acid->FadD ATP, CoA-SH Hentriacontanoyl_CoA Hentriacontanoyl-CoA (C31) FadD->Hentriacontanoyl_CoA Acyl_CoA_Cn Acyl-CoA (Cn) Hentriacontanoyl_CoA->Acyl_CoA_Cn Enters Cycle FadE Acyl-CoA Dehydrogenase (FadE) Acyl_CoA_Cn->FadE FAD -> FADH2 Enoyl_CoA_Cn trans-Δ2-Enoyl-CoA (Cn) FadE->Enoyl_CoA_Cn FadB_hydratase Enoyl-CoA Hydratase (FadB) Enoyl_CoA_Cn->FadB_hydratase H2O Hydroxyacyl_CoA_Cn β-Hydroxyacyl-CoA (Cn) FadB_hydratase->Hydroxyacyl_CoA_Cn FadB_dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase (FadB) Hydroxyacyl_CoA_Cn->FadB_dehydrogenase NAD+ -> NADH Ketoacyl_CoA_Cn β-Ketoacyl-CoA (Cn) FadB_dehydrogenase->Ketoacyl_CoA_Cn FadA Thiolase (FadA) Ketoacyl_CoA_Cn->FadA CoA-SH Acyl_CoA_Cn_2 Acyl-CoA (Cn-2) FadA->Acyl_CoA_Cn_2 Acetyl_CoA Acetyl-CoA FadA->Acetyl_CoA Acyl_CoA_Cn_2->Acyl_CoA_Cn Next cycle Propionyl_CoA Propionyl-CoA (C3) Acyl_CoA_Cn_2->Propionyl_CoA Final cycle Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism To Central Metabolism Propionyl_CoA->Central_Metabolism To Central Metabolism

Figure 2: Proposed β-oxidation pathway for this compound.

Physiological Roles of this compound in Microbes

The specific functions of this compound in microbial physiology are not well-defined. However, based on the known roles of other fatty acids, several hypotheses can be proposed:

  • Membrane Structure: VLCFAs can be incorporated into membrane lipids, where their long, saturated chains would decrease membrane fluidity and permeability. This could be an adaptive mechanism for microbes living in extreme environments, such as high temperatures or in the presence of membrane-disrupting agents.

  • Energy Storage: As with other fatty acids, this compound could serve as a dense form of energy storage.

  • Signaling: Fatty acids are increasingly recognized as signaling molecules in bacteria, involved in processes such as quorum sensing, virulence factor regulation, and host-pathogen interactions.[5][6] The presence of a unique VLCFA like this compound could potentially play a role in specific inter- or intra-species communication.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentrations of this compound in various microbial species. The table below is presented as a template for future research in this area.

Microbial SpeciesGrowth ConditionsThis compound Concentration (µg/g dry cell weight)Reference
[Example Species][Example Medium, Temp, etc.][Value][Citation]
[Data Not Available][Data Not Available][Data Not Available][Data Not Available]

Experimental Protocols

The analysis of VLCFAs like this compound in microbial samples typically involves lipid extraction, derivatization to volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Extraction and Analysis of Total Fatty Acids from Microbial Cultures

1. Cell Harvesting and Lysis:

  • Harvest microbial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.
  • Resuspend the cell pellet in a known volume of methanol (B129727).
  • Lyse the cells using a method appropriate for the microbial species (e.g., bead beating, sonication, or chemical lysis).

2. Lipid Extraction and Saponification:

  • To the cell lysate, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in large amounts in bacteria).
  • Add sodium hydroxide (B78521) in methanol to a final concentration of 0.5 M for saponification of lipids.
  • Incubate at 80°C for 1 hour to hydrolyze lipids and release free fatty acids.

3. Fatty Acid Methylation:

  • Cool the sample and neutralize with an acid (e.g., hydrochloric acid).
  • Add boron trifluoride in methanol (14% w/v) and incubate at 80°C for 30 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

4. FAMEs Extraction:

  • Add saturated sodium chloride solution and hexane (B92381) to the sample.
  • Vortex vigorously and centrifuge to separate the phases.
  • Carefully collect the upper hexane layer containing the FAMEs.
  • Repeat the hexane extraction to ensure complete recovery.
  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

5. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a known volume of hexane.
  • Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
  • Use a temperature program that allows for the elution of VLCFAs. An example program could be:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: 10°C/minute to 200°C.
  • Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
  • Identify the FAME of this compound by its characteristic retention time and mass spectrum.
  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve prepared with authentic this compound.

Start [label="Microbial Culture", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; Harvesting [label="Cell Harvesting & Lysis"]; Extraction [label="Lipid Extraction & Saponification\n(with Internal Standard)"]; Methylation [label="Fatty Acid Methylation (FAMEs synthesis)"]; FAMEs_Extraction [label="FAMEs Extraction with Hexane"]; Analysis [label="GC-MS Analysis"]; Data_Processing [label="Data Processing and Quantification"]; End [label="Results", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

Start -> Harvesting; Harvesting -> Extraction; Extraction -> Methylation; Methylation -> FAMEs_Extraction; FAMEs_Extraction -> Analysis; Analysis -> Data_Processing; Data_Processing -> End; }

Figure 3: General experimental workflow for VLCFA analysis.

Conclusion and Future Directions

The study of this compound in microbial metabolism is a nascent field with significant potential for discovery. While the fundamental principles of fatty acid biosynthesis and degradation provide a framework for understanding how microbes might produce and utilize this VLCFA, specific enzymes and regulatory pathways remain to be elucidated. Future research should focus on:

  • Screening and Identification: Identifying microbial species that produce significant quantities of this compound.

  • Genetic and Enzymatic Characterization: Identifying and characterizing the specific elongases and other enzymes involved in the biosynthesis and degradation of this compound.

  • Physiological and Signaling Roles: Investigating the functional significance of this compound in microbial membranes, as a signaling molecule, and in host-microbe interactions.

  • Metabolic Engineering: Exploring the potential to engineer microorganisms for the production of this compound and other VLCFAs for industrial applications.

A deeper understanding of the microbial metabolism of this compound will not only expand our knowledge of microbial lipid diversity and function but may also open new avenues for the development of novel antimicrobial agents and the bio-based production of valuable specialty chemicals.

References

Spectroscopic Analysis of Hentriacontanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hentriacontanoic acid, a C31:0 very-long-chain saturated fatty acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the known characteristics of long-chain fatty acids. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of similar long-chain fatty acids and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet1HCarboxylic Acid (-COOH)
~2.35Triplet2Hα-Methylene (-CH₂-COOH)
~1.63Quintet2Hβ-Methylene (-CH₂-CH₂-COOH)
~1.25Broad Multiplet~54HMethylene Chain (-(CH₂)₂₇-)
~0.88Triplet3HTerminal Methyl (-CH₃)
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
~180Carboxylic Acid Carbon (-C OOH)
~34α-Methylene Carbon (-C H₂-COOH)
~32Methylene Carbon near terminal methyl
~29.7Bulk Methylene Carbons (-(CH₂)n-)
~29.4Methylene Carbons
~29.1Methylene Carbons
~24.7β-Methylene Carbon (-C H₂-CH₂-COOH)
~22.7Methylene Carbon adjacent to terminal methyl
~14.1Terminal Methyl Carbon (-C H₃)
Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2850-3000Strong, BroadO-H stretch of carboxylic acid dimer
~2920 and ~2850StrongC-H asymmetric and symmetric stretching of CH₂ groups[1][2]
~1700-1710StrongC=O stretching of carboxylic acid dimer[2]
~1465-1470MediumCH₂ scissoring vibration[1]
~1410-1440MediumC-O-H in-plane bending
~1280-1300MediumC-O stretching coupled with O-H in-plane bending
~940BroadO-H out-of-plane bending of carboxylic acid dimer
~720-730WeakCH₂ rocking vibration (for long chains)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation (Solution-State NMR)

This compound is a solid at room temperature with poor solubility in many common NMR solvents. A suitable deuterated solvent capable of dissolving long-chain fatty acids at elevated temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), should be used.

  • Weigh approximately 10-20 mg of this compound directly into a 5 mm NMR tube.[3][4]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][6]

  • Gently warm the NMR tube in a water bath to aid dissolution.

  • Once dissolved, ensure the solution is homogenous. If any particulate matter remains, filter the solution into a clean NMR tube using a pipette with a cotton or glass wool plug.[4]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

2.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: 0-16 ppm.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical spectral width: 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample (50-100 mg) may be necessary.[6]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a suitable technique for analyzing solid samples like this compound, requiring minimal sample preparation.[7][8][9][10]

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of solid this compound powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a long-chain fatty acid such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR-ATR Spectrometer Prep_IR->Acquire_IR Process_NMR Process NMR Spectra (¹H, ¹³C) Acquire_NMR->Process_NMR Process_IR Process IR Spectrum Acquire_IR->Process_IR Correlate Correlate Spectroscopic Data Process_NMR->Correlate Process_IR->Correlate Structure Structural Elucidation and Verification Correlate->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0) is a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is crucial in the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger spectrum disorders, which are characterized by the abnormal accumulation of these fatty acids.[1][2][3][4] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantification of VLCFAs in biological samples.[1][2][3][4][5] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound. Please note that retention times are dependent on the specific chromatographic conditions and column used.

ParameterValueSource
Molecular Weight 466.8 g/mol [6]
Chemical Formula C31H62O2[6]
Typical Derivatization Methylation (to form this compound methyl ester) or Silylation[7][8][9]
This compound methyl ester MW 480.9 g/mol Calculated
Characteristic m/z fragments (as methyl ester) m/z 74 (McLafferty rearrangement), [M]+ at 480, [M-31]+ (loss of OCH3)General Fatty Acid Fragmentation
Characteristic m/z fragments (as TMS ester) [M-15]+ (loss of CH3), m/z 73, 117, 129, 145[6]

Experimental Protocol

This protocol outlines the necessary steps for the extraction, derivatization, and GC-MS analysis of this compound from plasma or serum samples.

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., Heptadecanoic acid (C17:0) or a deuterated VLCFA standard)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous Sodium Sulfate

  • Derivatization agent:

    • For Methylation: 14% Boron Trifluoride in Methanol (BF3-Methanol) or Methanolic HCl

    • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381) (GC grade)

  • Pyridine (B92270) (for silylation)

  • Nitrogen gas supply

2. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or serum, add a known amount of internal standard.

  • Add 2 mL of chloroform/methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Wash the remaining aqueous layer and protein pellet with 1 mL of the chloroform/methanol mixture, vortex, centrifuge, and combine the organic layers.

  • Dry the pooled organic extract under a gentle stream of nitrogen gas at 40-50°C.

3. Derivatization

Due to their low volatility, VLCFAs require derivatization to convert them into more volatile esters for GC analysis.[8][9][10]

Method A: Methylation to form Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3-Methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentrate the sample to a final volume of 50-100 µL under a gentle stream of nitrogen.

Method B: Silylation to form Trimethylsilyl (TMS) Esters

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the tube and heat at 60-70°C for 30 minutes.[11]

  • Cool to room temperature. The sample is now ready for injection.

4. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of VLCFA esters. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Injection Volume: 1 µL

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For SIM mode, monitor characteristic ions for this compound derivatives and the internal standard.

5. Data Analysis

  • Identify the this compound derivative peak in the total ion chromatogram based on its retention time and mass spectrum.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of the methyl ester will show a characteristic McLafferty rearrangement ion at m/z 74 and the molecular ion. The TMS ester will show a characteristic [M-15]+ ion.

  • Quantify the amount of this compound by integrating the peak area of its derivative and the internal standard.

  • Calculate the concentration using a calibration curve prepared with known concentrations of this compound standard.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Chloroform/Methanol) IS->Extraction Drying1 Dry Extract (Nitrogen Stream) Extraction->Drying1 Deriv Derivatization (Methylation or Silylation) Drying1->Deriv Drying2 Sample Concentration Deriv->Drying2 Injection GC-MS Injection Drying2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Result Concentration Calculation Quantification->Result VLCFA_Metabolism Simplified Overview of VLCFA Metabolism Diet Dietary Intake (VLCFAs) VLCFA_Pool Cellular Pool of This compound & other VLCFAs Diet->VLCFA_Pool DeNovo De Novo Synthesis (Elongation of shorter fatty acids) DeNovo->VLCFA_Pool Incorporation Incorporation into Complex Lipids (e.g., Sphingolipids, Glycerolipids) VLCFA_Pool->Incorporation Peroxisome Peroxisomal Beta-Oxidation VLCFA_Pool->Peroxisome Primary degradation pathway Mitochondria Mitochondrial Beta-Oxidation (after chain shortening) Peroxisome->Mitochondria

References

Application Notes and Protocols for the Quantification of Very Long-Chain Fatty Acids using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The metabolism of these molecules is crucial for various biological functions, and their accumulation is a hallmark of several genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Accurate and robust quantification of VLCFAs in biological matrices is therefore essential for the diagnosis and monitoring of these diseases, as well as for research into their underlying pathophysiology. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific measurement of VLCFAs.[3][4][5] These application notes provide detailed protocols for the analysis of VLCFAs using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway: VLCFA Metabolism

Very long-chain fatty acids are synthesized in the endoplasmic reticulum from long-chain fatty acids by a series of elongation enzymes.[6] The degradation of VLCFAs, however, occurs exclusively in peroxisomes via β-oxidation.[1][6][7] A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, leads to their accumulation in tissues and plasma, a key pathological feature of X-linked adrenoleukodystrophy.[1][6]

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Pathology Pathology (e.g., X-ALD) LCFA Long-Chain Fatty Acids (C16-C20) VLCFA_synthesis Elongation (ELOVL enzymes) LCFA->VLCFA_synthesis Malonyl-CoA VLCFA_CoA VLCFA-CoA VLCFA_synthesis->VLCFA_CoA VLCFA_transport ABCD1 Transporter VLCFA_CoA->VLCFA_transport Transport Defective_Transport Defective ABCD1 Transporter VLCFA_CoA->Defective_Transport VLCFA_oxidation β-oxidation VLCFA_transport->VLCFA_oxidation Metabolites Acetyl-CoA + Shorter Acyl-CoAs VLCFA_oxidation->Metabolites VLCFA_Accumulation VLCFA Accumulation Defective_Transport->VLCFA_Accumulation

Caption: Overview of Very Long-Chain Fatty Acid Metabolism.

Experimental Workflow for VLCFA Analysis

The general workflow for the quantification of VLCFAs by LC-MS/MS involves sample preparation, which typically includes hydrolysis and derivatization, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow Start Biological Sample (Plasma, Serum, CSF, etc.) SamplePrep Sample Preparation Start->SamplePrep Hydrolysis Acid Hydrolysis SamplePrep->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization LC_Separation Liquid Chromatography (Reversed-Phase) Derivatization->LC_Separation MS_Detection Mass Spectrometry (Tandem MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General Experimental Workflow for VLCFA Analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is adapted from methods described for the diagnosis of peroxisomal disorders.[1][2]

Materials:

  • Plasma or serum sample

  • Internal standards (e.g., deuterated VLCFAs)

  • Toluene

  • Acetonitrile (B52724)

  • 37% Hydrochloric acid

  • Hexane (B92381)

  • Methanol

  • Derivatization agents (e.g., oxalyl chloride, dimethylaminoethanol, methyl iodide)[1][2]

  • Glass vials

Procedure:

  • Internal Standard Addition: To 100 µL of plasma or serum in a glass vial, add 100 µL of an internal standard solution containing deuterated C22:0, C24:0, and C26:0 in toluene.

  • Acid Hydrolysis: Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.[8] Cap the vial tightly and incubate at 100°C for 1 hour. This step releases fatty acids from their esterified forms.

  • Extraction: After cooling, add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the phases. Transfer the upper hexane layer to a clean tube.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization (TMAE Iodide Esters):

    • To the dried residue, add oxalyl chloride to convert fatty acids to their acyl chlorides.

    • React the acyl chlorides with dimethylaminoethanol.

    • Finally, add methyl iodide to form the trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[1][2]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., 50% ethanol) for LC-MS/MS analysis.[9]

Protocol 2: Sample Preparation from Cultured Cells

This protocol is based on methods for analyzing fatty acid metabolism in cell culture.[3]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol containing 0.3 M KOH

  • Formic acid

  • Hexane

  • Chloroform

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Saponification: Resuspend the cell pellet in a 9:1 methanol:water solution containing 0.3 M KOH.[10] Heat at 80°C for 1 hour to saponify the lipids.

  • Acidification: Cool the samples and add formic acid to acidify the mixture.[3]

  • Extraction: Add hexane, vortex thoroughly, and centrifuge to separate the phases.[3]

  • Drying: Transfer the upper hexane layer to a new tube and dry under nitrogen.

  • Reconstitution: Resuspend the dried fatty acids in a 1:1:0.3 chloroform/methanol/water solution for LC-MS analysis.[3]

LC-MS/MS Methodologies

The following tables summarize typical parameters for the LC-MS/MS analysis of VLCFAs.

Table 1: Liquid Chromatography Conditions

ParameterMethod 1Method 2
LC System UPLC SystemUHPLC System
Column C8 Reversed-PhaseC8 Reversed-Phase (e.g., BEH-C8, 2.1 x 50 mm, 2.5 µm)[11]
Mobile Phase A Water with 0.1% Formic AcidWater-Methanol with Tributylamine (ion-pairing agent)[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol
Gradient Gradient elutionGradient elution
Flow Rate 0.35 mL/minNot specified
Column Temperature 50°CNot specified
Injection Volume 2-10 µL10 µL[3]

Table 2: Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer[9]
Ionization Mode Positive Electrospray Ionization (ESI+) for derivatized VLCFAs[1]
Negative Electrospray Ionization (ESI-) for underivatized VLCFAs
Analysis Mode Multiple Reaction Monitoring (MRM)[1][9]
Source Temperature 500°C[11]
IonSpray Voltage 5000 V[11]

Table 3: Example MRM Transitions for TMAE-Derivatized VLCFAs (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C22:0 (Behenic acid)[Value not specified in provided text][Value not specified in provided text]
C24:0 (Lignoceric acid)[Value not specified in provided text][Value not specified in provided text]
C26:0 (Cerotic acid)[Value not specified in provided text][Value not specified in provided text]
d4-C22:0 (Internal Std)[Value not specified in provided text][Value not specified in provided text]
d4-C24:0 (Internal Std)[Value not specified in provided text][Value not specified in provided text]
d4-C26:0 (Internal Std)[Value not specified in provided text][Value not specified in provided text]

Note: Specific m/z values for precursor and product ions will depend on the derivatization agent used and should be optimized in the laboratory.

Quantitative Data

Quantification is typically performed using a calibration curve prepared with known concentrations of VLCFA standards and normalized to the response of the internal standards.[1]

Table 4: Reference Intervals for VLCFAs in Human Plasma

AnalyteConcentration Range (µmol/L)Method
C22:032.0 - 73.4LC-MS/MS without derivatization[4]
C24:030.3 - 72.0LC-MS/MS without derivatization[4]
C26:00.20 - 0.71LC-MS/MS without derivatization[4]
Ratio Value
C24:0 / C22:00.75 - 1.28LC-MS/MS without derivatization[4]
C26:0 / C22:00.005 - 0.0139LC-MS/MS without derivatization[4]

Table 5: Performance Characteristics of a Qualified LC-MS/MS Assay for VLCFAs in Human CSF [11]

AnalyteLLOQ (nM)LQC (nM)MQC (nM)HQC (nM)
C24:01.253.7537.5500
C26:02.507.5075.01000

LLOQ: Lower Limit of Quantitation; LQC: Low Quality Control; MQC: Mid Quality Control; HQC: High Quality Control.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of very long-chain fatty acids in various biological matrices. The detailed protocols and data presented in these application notes can serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of peroxisomal disorders and fatty acid metabolism. The adaptability of these methods allows for their application in both clinical diagnostics and basic research, facilitating a deeper understanding of the roles of VLCFAs in health and disease.

References

Application Notes and Protocols for the Derivatization of Hentriacontanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hentriacontanoic acid (C31:0) is a very long-chain saturated fatty acid. Due to its high molecular weight and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the carboxylic acid group to form a less polar and more volatile derivative, making it amenable to GC-MS analysis.[2][3] This document provides detailed application notes and protocols for two common derivatization techniques for this compound: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

The selection of the appropriate derivatization method depends on the specific analytical requirements, including the sample matrix and the presence of other functional groups.

1. Esterification (Methylation)

Esterification, specifically methylation, is a widely used and robust method for the derivatization of fatty acids.[1][3] The most common reagent for this purpose is boron trifluoride in methanol (B129727) (BF₃-MeOH).[1][2] This method is particularly suitable for the analysis of free fatty acids and provides clean mass spectra.[1]

2. Silylation

Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst such as trimethylchlorosilane (TMCS).[1] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amine groups.[1][4]

Quantitative Data Summary

For accurate and reproducible quantitative analysis, it is imperative that the derivatization reaction proceeds to completion. The following table summarizes typical reaction conditions for the esterification and silylation of fatty acids, which can be adapted for this compound.

Derivatization MethodReagentCatalystTemperatureReaction TimeKey Considerations
Esterification 14% Boron Trifluoride in Methanol (BF₃-MeOH)Boron Trifluoride (BF₃)60 - 100°C10 - 60 minutesRequires extraction of the resulting FAMEs. Provides clean mass spectra.[1]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)1% Trimethylchlorosilane (TMCS) (optional)60 - 80°C30 - 60 minutesCan derivatize other functional groups. By-products are volatile.[1][5]

Experimental Protocols

Protocol 1: Esterification of this compound using BF₃-Methanol

This protocol describes the conversion of this compound to its methyl ester (this compound methyl ester).

Materials:

  • Sample containing this compound

  • 14% Boron trifluoride in methanol (BF₃-MeOH) solution

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial.

  • Add 1 mL of 14% BF₃-MeOH solution to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 80°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl ester.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable aprotic solvent (if the sample is not readily soluble in BSTFA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh 1-5 mg of the dried sample containing this compound into a reaction vial. Ensure the sample is free of water as silylating reagents are moisture-sensitive.[1]

  • Add 100 µL of BSTFA (+ 1% TMCS) to the vial. If necessary, dissolve the sample in a minimal amount of dry pyridine before adding the silylating reagent.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. No extraction step is typically required.

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_workup Workup & Analysis Sample Sample containing This compound Dry Drying (if necessary) Sample->Dry Weigh Weighing Dry->Weigh Ester Esterification (BF3-MeOH, 80°C, 30 min) Weigh->Ester Silyl Silylation (BSTFA, 70°C, 45 min) Weigh->Silyl Extract Liquid-Liquid Extraction (Hexane) Ester->Extract GCMS GC-MS Analysis Silyl->GCMS DryExtract Drying (Na2SO4) Extract->DryExtract DryExtract->GCMS

Caption: Workflow for the derivatization of this compound.

Method_Selection Start Start: Analyze this compound Question1 Are other active hydrogen groups present? Start->Question1 Esterification Esterification (BF3-MeOH) - Selective for Carboxylic Acids - Cleaner Mass Spectra Question1->Esterification No Silylation Silylation (BSTFA) - Derivatizes multiple functional groups - More volatile by-products Question1->Silylation Yes GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS

Caption: Decision tree for selecting a derivatization method.

References

Application Notes and Protocols for the Extraction of Hentriacontanoic Acid from Plant Leaf Wax

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hentriacontanoic acid (C31H62O2) is a very-long-chain saturated fatty acid (VLCFA) found in the epicuticular wax of various plants. Plant cuticular waxes form a protective layer on the outer surfaces of leaves, stems, and fruits, playing a crucial role in preventing water loss and protecting against environmental stresses. These waxes are complex mixtures of hydrophobic compounds, primarily composed of VLCFAs and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters. This compound and other VLCFAs are of interest to researchers, scientists, and drug development professionals due to their potential biological activities and applications in various industries. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant leaf wax.

Data Presentation

The yield of this compound can vary significantly depending on the plant species, environmental conditions, and the extraction method employed. The following tables summarize quantitative data on total epicuticular wax yields and the composition of fatty acids from various plant sources. While specific data for this compound is limited in the literature, the provided data offers a comparative overview of potential sources and the relative abundance of related compounds.

Table 1: Total Epicuticular Wax Yield from Various Plant Leaves

Plant SpeciesExtraction MethodSolventTotal Wax Yield (µg/cm²)Reference
Pisum sativum (Pea)Not SpecifiedNot Specified14.7 - 24.3[1]
Quercus suber (Cork Oak)Soxhlet (6h)Dichloromethane239[2]
Malus domestica (Apple)Not SpecifiedNot Specified366 - 1038[3]

Table 2: Fatty Acid Composition in Epicuticular Wax of Selected Plants

Plant SpeciesFatty AcidConcentration (% of Total Fatty Acids)Total Fatty Acid Content (% of Total Wax)Reference
Allium porrum (Leek)Hexadecanoic acid (C16:0)Major component in lower leaf segments12-13% in top 5 cm[4]
Octadecanoic acid (C18:0)Major component in lower leaf segments12-13% in top 5 cm[4]
Vaccinium spp. (Blueberry)Not specifiedNot specified20-24%[5]
Quercus suber (Cork Oak)Fatty acids (general)Not specified11-26%[2]

Experimental Protocols

Protocol 1: Extraction of Epicuticular Wax

This protocol describes the general procedure for the extraction of total epicuticular wax from plant leaves, which will contain this compound.

Materials and Reagents:

  • Fresh plant leaves

  • Chloroform (B151607) or n-hexane

  • Beakers

  • Forceps

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Analytical balance

Procedure:

  • Sample Preparation: Gently clean the surface of the fresh leaves to remove any debris. If quantifying the yield per surface area, measure the leaf area before extraction. For quantification by dry weight, record the fresh weight and then determine the dry weight of a separate batch of leaves by drying them in an oven at 60°C to a constant weight.

  • Solvent Immersion: Using forceps, briefly immerse the plant leaves in a beaker containing chloroform or n-hexane for 30-60 seconds.[6] Agitate gently to ensure the entire surface is in contact with the solvent. This short immersion time helps to selectively extract the epicuticular wax with minimal contamination from intracellular lipids.

  • Solvent Collection: Remove the leaves from the solvent and allow any excess solvent to drip back into the beaker. The solvent now contains the dissolved epicuticular wax.

  • Solvent Evaporation: Transfer the solvent extract to a pre-weighed glass vial. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue is obtained.

  • Yield Determination: Weigh the vial containing the dried wax residue. The difference between the final and initial weight of the vial represents the total epicuticular wax yield.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude wax extract based on polarity.

Materials and Reagents:

  • Crude epicuticular wax extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Glass vials or test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and chamber

  • This compound standard (for TLC comparison)

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in n-hexane. Pack the chromatography column with the slurry, ensuring a uniform bed without air bubbles. Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude wax extract in a minimal amount of n-hexane. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent such as 100% n-hexane to elute non-polar compounds like alkanes.[7] Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane. A gradient of increasing ethyl acetate concentration (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate) will be used to elute compounds of increasing polarity. This compound, being a fatty acid, is more polar than hydrocarbons and will elute at a higher ethyl acetate concentration.[8]

  • Fraction Collection: Collect the eluate in small, sequential fractions.

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate alongside a this compound standard. Develop the plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 9:1). Visualize the spots (e.g., using an iodine chamber or a suitable stain).

  • Pooling and Concentration: Combine the fractions that contain pure this compound (based on the TLC analysis). Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in the purified extract after derivatization to its fatty acid methyl ester (FAME).

Materials and Reagents:

  • Purified this compound sample

  • Internal standard (e.g., a deuterated fatty acid)

  • Methanol

  • Acetyl chloride or Boron trifluoride-methanol solution (BF3-methanol)

  • n-Hexane

  • Anhydrous sodium sulfate

  • GC vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Derivatization to FAME:

    • To the dried, purified sample, add a known amount of internal standard.

    • Add 1-2 mL of a freshly prepared solution of methanol:acetyl chloride (10:1 v/v) or BF3-methanol.

    • Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.

    • After cooling, add 1 mL of water and 1 mL of n-hexane. Vortex the mixture thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the dried hexane extract to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar capillary column (e.g., HP-5MS).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min and hold for a final period.[9]

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

      • Scan Range: m/z 40-550.

  • Quantification:

    • Identify the peak corresponding to this compound methyl ester by comparing its retention time and mass spectrum with a known standard.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester derivative to the peak area of the internal standard and using a calibration curve prepared with known concentrations of the this compound standard.

Mandatory Visualization

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Plant Leaf Collection B Solvent Immersion (n-Hexane/Chloroform) A->B C Crude Wax Extract B->C D Column Chromatography C->D Load Crude Extract E Fraction Collection D->E F TLC Monitoring E->F G Purified this compound F->G

Caption: Workflow for the extraction and purification of this compound.

GC_MS_Quantification_Workflow cluster_derivatization Derivatization cluster_analysis Analysis H Purified this compound I Addition of Internal Standard H->I J Methylation (FAMEs) I->J K Hexane Extraction J->K L GC-MS Injection K->L Inject Sample M Data Acquisition L->M N Quantification M->N

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Note: Quantification of Hentriacontanoic Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hentriacontanoic acid (C31:0) is a very long-chain saturated fatty acid (VLCFA) found in various natural sources, including plant waxes and soil organic matter.[1][2] In soil science, VLCFAs like this compound serve as crucial molecular biomarkers. Their presence and concentration can provide insights into the composition of soil organic matter, particularly the input from terrestrial plant biomass, and can be used to trace carbon cycling and soil degradation processes.[3][4][5] The quantification of this compound is challenging due to its low volatility, high hydrophobicity, and complex soil matrix. This document provides detailed protocols for the extraction, derivatization, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of Liquid Chromatography-Mass Spectrometry (LC-MS) as an alternative method.

Physicochemical Properties

A clear understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular Formula C₃₁H₆₂O₂[1]
Molecular Weight 466.8 g/mol [1]
IUPAC Name This compound[1]
Synonyms C31:0, Hentriacontylic acid[1]
Classification Very Long-Chain Saturated Fatty Acid[1]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is critical for achieving the desired sensitivity and selectivity. GC-MS is the most established method for fatty acid analysis, while LC-MS/MS offers an alternative approach.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Mandatory. Required to increase volatility and thermal stability (e.g., esterification to FAMEs or silylation).[6][7]Often not required, but can be used to improve ionization efficiency.[8]
Sensitivity High, especially with selective ion monitoring (SIM).Very high, particularly with tandem MS (MRM mode).[9]
Selectivity High, based on retention time and mass spectrum.Excellent, based on retention time and specific precursor-product ion transitions.[9]
Matrix Effects Generally lower than LC-MS but can be affected by co-extractives.Can be significant (ion suppression/enhancement), often requiring matrix-matched standards or internal standards.[9]
Primary Use Gold standard for fatty acid profiling, including VLCFAs.[10][11]Used for a wide range of organic acids, particularly more polar ones.[12][13][14]

Experimental Workflow and Protocols

The following sections detail the necessary steps from sample collection to final data analysis.

Overall_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Soil Sample Collection & Sieving B Lyophilization (Freeze-Drying) A->B C Lipid Extraction (ASE or Sonication) B->C D Derivatization (for GC-MS) C->D GC-MS Path E Instrumental Analysis (GC-MS or LC-MS/MS) C->E LC-MS Path D->E F Data Processing & Quantification E->F

Caption: High-level workflow for this compound analysis.

Protocol 1: Quantification by GC-MS

This protocol is the recommended approach for this compound, involving extraction and derivatization to its corresponding fatty acid methyl ester (FAME).

GC_MS_Prep_Workflow A 1. Weigh 5g of dried, sieved soil B 2. Accelerated Solvent Extraction (ASE) (DCM:MeOH 9:1) A->B C 3. Evaporate Solvent (Total Lipid Extract) B->C D 4. Saponification (KOH in MeOH) (Frees bound FAs) C->D E 5. Methylation (BF₃ in Methanol) (Forms FAMEs) D->E F 6. Extract FAMEs (n-Hexane) E->F G 7. Concentrate & Reconstitute in Hexane for GC-MS F->G

References

Application Notes and Protocols for the Synthesis of Hentriacontanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₃₁H₆₂O₂. Its methyl ester, this compound methyl ester (also known as methyl hentriacontanoate), is a fatty acid methyl ester (FAME). While the biological functions of many VLCFAs are still under investigation, they are known to be essential components of cellular structures and signaling molecules. This compound has been identified in various natural sources, including certain plant waxes and animal tissues[1][2]. Although its specific biological role is not fully elucidated, it is suggested to have potential involvement in lipid metabolism and protection against oxidative stress[1]. FAMEs, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This document provides a detailed protocol for the chemical synthesis of this compound methyl ester for research and development purposes.

Synthesis of this compound Methyl Ester

The synthesis of this compound methyl ester is typically achieved through the acid-catalyzed esterification of this compound with methanol (B129727). The most common and effective method is the Fischer-Speier esterification, which utilizes a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the reaction towards the formation of the ester. Given the very-long-chain nature of this compound, reaction conditions may require optimization to ensure complete dissolution and efficient conversion.

Key Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the acid-catalyzed esterification of very-long-chain fatty acids, which can be applied to the synthesis of this compound methyl ester.

ParameterTypical Value/RangeNotes
Reactants
This compound1 equivalentStarting material.
Methanol10-50 equivalents (or as solvent)Acts as both reactant and solvent to drive the equilibrium towards the product.
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.5 equivalentsA common and effective catalyst.
or
Anhydrous HCl in Methanol1.25 - 5% (w/v)Can be prepared by bubbling dry HCl gas through methanol.
Reaction Conditions
Temperature60 - 80 °C (Reflux)Higher temperatures may be required for complete dissolution of the long-chain fatty acid.
Reaction Time4 - 24 hoursReaction progress should be monitored by TLC or GC.
Yield and Purity
Expected Yield>90%Yields are typically high for this type of reaction with proper workup.
Purity (after purification)>98%Purification by recrystallization or column chromatography is usually necessary.
Characterization Data

The synthesized this compound methyl ester can be characterized using various analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Melting Point 71-73 °C
¹H NMR (CDCl₃) δ ~3.67 (s, 3H, -OCH₃), ~2.30 (t, 2H, -CH₂COO-), ~1.63 (m, 2H, -CH₂CH₂COO-), ~1.25 (br s, 54H, -(CH₂)₂₇-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~174.4 (-COO-), ~51.4 (-OCH₃), ~34.1 (-CH₂COO-), ~(29-32) (-(CH₂)n-), ~25.0 (-CH₂CH₂COO-), ~22.7 (-CH₂CH₃), ~14.1 (-CH₃)
Mass Spectrometry (EI-MS) m/z (%): 480 (M⁺), 449 ([M-OCH₃]⁺), 74 (base peak, McLafferty rearrangement)

Experimental Protocol: Synthesis of this compound Methyl Ester

This protocol details the acid-catalyzed esterification of this compound.

Materials:

  • This compound (≥98%)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Hexane (B92381)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography, 60-120 mesh)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 10.7 mmol).

    • Add anhydrous methanol (100 mL). Stir the mixture. Gentle heating may be required to fully dissolve the fatty acid.

    • Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.4 mmol) to the stirred solution.

  • Esterification Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (e.g., 9:1 v/v) solvent system. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicate reaction completion.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Transfer the remaining mixture to a 500 mL separatory funnel.

    • Add 100 mL of hexane to the separatory funnel and shake well.

    • Add 100 mL of deionized water and shake gently. Allow the layers to separate.

    • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound methyl ester.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as acetone (B3395972) or methanol, or purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Characterization:

    • Dry the purified product under vacuum to remove any residual solvent.

    • Determine the yield and characterize the final product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Methanol + H₂SO₄ reflux Reflux (65-70°C, 12-16h) start->reflux Heat cool Cool to RT reflux->cool evaporate Concentrate cool->evaporate extract Hexane Extraction & Water Wash evaporate->extract neutralize NaHCO₃ Wash extract->neutralize brine_wash Brine Wash neutralize->brine_wash dry Dry (Na₂SO₄) brine_wash->dry filter Filter dry->filter concentrate_final Concentrate filter->concentrate_final purify Recrystallization or Column Chromatography concentrate_final->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound methyl ester.

Signaling Pathways and Biological Context

Currently, there is limited specific information available in the scientific literature regarding the direct involvement of this compound or its methyl ester in specific signaling pathways. However, as a very-long-chain fatty acid, this compound is likely involved in the broader context of fatty acid metabolism and its associated signaling networks. Further research is required to elucidate the precise biological roles and mechanisms of action of this compound and its derivatives. Researchers investigating the roles of VLCFAs in metabolic regulation, membrane biology, and cellular signaling may find synthetically prepared this compound methyl ester to be a valuable tool.

References

High-performance liquid chromatography (HPLC) analysis of Hentriacontanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the HPLC Analysis of Hentriacontanoic Acid

Introduction

This compound is a saturated very-long-chain fatty acid (VLCFA) with a 31-carbon backbone. The analysis and quantification of this compound are of interest in various fields, including biochemistry, natural product chemistry, and drug development, due to its presence in plant waxes and its potential role in biological systems. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of fatty acids. However, as this compound lacks a strong chromophore, direct UV detection is not sufficiently sensitive. This application note describes a robust and sensitive method for the quantification of this compound using reversed-phase HPLC coupled with fluorescence detection after pre-column derivatization.

Principle

To enable highly sensitive fluorescence detection, the carboxylic acid group of this compound is derivatized with a fluorescent labeling reagent. This protocol utilizes 4-(Bromomethyl)-7-methoxycoumarin (Br-MMC) as the derivatization agent. The derivatization reaction forms a fluorescent ester, which can be readily separated and quantified by reversed-phase HPLC.

Experimental Protocols

Sample Preparation

The sample preparation procedure aims to extract this compound from the sample matrix and prepare it for derivatization.

Materials:

  • This compound standard (≥98% purity)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Hexane (B92381), HPLC grade

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform to obtain a stock solution of 1 mg/mL.

  • Sample Extraction (from a solid matrix):

    • Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

    • Add 5 mL of 0.5 M KOH in methanol.

    • Cap the tube and vortex for 1 minute.

    • Incubate in a water bath at 80°C for 1 hour for saponification.

    • Cool the sample to room temperature and add 2 mL of water.

    • Acidify the sample to pH 2-3 by adding concentrated HCl dropwise.

    • Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the free fatty acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction twice more and combine the hexane fractions.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 500 µL of acetonitrile (B52724). This solution is now ready for derivatization.

Pre-column Derivatization

Materials:

  • 4-(Bromomethyl)-7-methoxycoumarin (Br-MMC)

  • 18-Crown-6

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, HPLC grade

  • Heating block or water bath

Procedure:

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of Br-MMC in acetonitrile and a 10 mg/mL solution of 18-Crown-6 in acetonitrile.

  • To the 500 µL of reconstituted sample or standard solution in a vial, add 10 mg of anhydrous K₂CO₃, 50 µL of the 18-Crown-6 solution, and 100 µL of the Br-MMC solution.

  • Seal the vial and heat at 70°C for 30 minutes in a heating block.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

Instrumentation and Conditions:

ParameterValue
HPLC System A system equipped with a binary pump, autosampler, and fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 85% A to 100% A over 20 minutes, hold at 100% A for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 325 nm, Emission: 395 nm

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of derivatized this compound.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compound-MMC derivativeApproximately 18.5

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Matrix Extraction Extraction of This compound Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution Derivatization Addition of Br-MMC & Catalyst Reconstitution->Derivatization Heating Heating at 70°C Derivatization->Heating Filtration Filtration Heating->Filtration Injection Injection into HPLC System Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Components HPLC_System HPLC System Pump Autosampler Column Oven Fluorescence Detector Column C18 Column HPLC_System:f1->Column Data_System Data Acquisition System HPLC_System:f4->Data_System Mobile_Phase Mobile Phase (Acetonitrile/Water Gradient) Mobile_Phase->HPLC_System:f1 Column->HPLC_System:f4 Derivatized_Sample Derivatized Sample (this compound-MMC) Derivatized_Sample->HPLC_System:f2

Caption: Logical relationship of HPLC analysis components.

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0) is a very long-chain saturated fatty acid (VLCFA) found in various natural sources, including plant waxes and beeswax.[1][2] While its precise physiological roles are still under investigation, VLCFAs are known to be essential components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[1][3] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, highlighting the importance of understanding their metabolic fate.[4]

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.[5] These application notes provide a comprehensive overview and detailed protocols for using stable isotope-labeled this compound to investigate its metabolism.

Application 1: Tracing Peroxisomal β-Oxidation

VLCFAs are primarily metabolized through β-oxidation within peroxisomes, as they are too long to be processed by mitochondria directly.[6][7] This pathway shortens the fatty acid chain, producing acetyl-CoA and a shorter-chain acyl-CoA, which can then be further metabolized in the mitochondria.[7] Stable isotope-labeled this compound can be used to measure the rate and efficiency of its peroxisomal β-oxidation in cell cultures or in vivo.

Application 2: Incorporation into Complex Lipids

This compound, once activated to its acyl-CoA form, can be incorporated into various complex lipids, such as phospholipids, sphingolipids, and triglycerides.[3][8] By tracing the labeled this compound, researchers can quantify its incorporation into different lipid species, providing insights into membrane dynamics, lipid signaling, and energy storage.

Synthesis of Stable Isotope-Labeled this compound

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

This protocol describes the tracing of stable isotope-labeled this compound in a cell culture system to study its incorporation into cellular lipids and its breakdown via β-oxidation.

Materials:

  • Stable isotope-labeled this compound (e.g., [¹³C₃₁]-Hentriacontanoic acid or [D₆₂]-Hentriacontanoic acid)

  • Mammalian cell line of interest (e.g., fibroblasts, hepatocytes)

  • Cell culture medium and supplements

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standards for mass spectrometry (e.g., deuterated fatty acids)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Labeled Fatty Acid-BSA Complex:

    • Dissolve the stable isotope-labeled this compound in a small amount of ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the fatty acid solution to the BSA solution while stirring to form a complex. This improves the solubility and cellular uptake of the fatty acid.

  • Cell Culture and Labeling:

    • Plate the cells in culture dishes and grow them to the desired confluency.

    • Replace the culture medium with a medium containing the labeled this compound-BSA complex at a final concentration typically in the low micromolar range.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of metabolism.

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in methanol (B129727) and transfer to a glass tube.

    • Perform a Bligh-Dyer or similar lipid extraction using chloroform and water.

    • Add internal standards for quantification during the extraction process.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • For analysis of total fatty acid incorporation, saponify the lipid extract to release the fatty acids from complex lipids.

    • For analysis of incorporation into specific lipid classes, the lipid extract can be directly analyzed or subjected to further separation by thin-layer chromatography (TLC) or liquid chromatography (LC).

    • Derivatize the fatty acids if necessary for the chosen analytical method (e.g., to form fatty acid methyl esters for GC-MS).[4]

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Monitor the mass-to-charge ratio (m/z) of the unlabeled and labeled this compound and its metabolic products.

    • Quantify the abundance of the labeled species relative to the internal standards.

Protocol 2: In Vivo Metabolic Tracing in an Animal Model

This protocol outlines a general procedure for tracing the metabolism of stable isotope-labeled this compound in a rodent model.

Materials:

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., corn oil, intralipid (B608591) emulsion)

  • Animal model (e.g., mouse, rat)

  • Blood collection supplies

  • Tissue collection tools

  • Lipid extraction solvents and internal standards

  • LC-MS system

Procedure:

  • Tracer Administration:

    • Formulate the labeled this compound in a suitable vehicle for administration.

    • Administer the tracer to the animals via oral gavage or intravenous injection. The dose will depend on the specific research question and the sensitivity of the analytical method.[9]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours) via tail vein or other appropriate methods.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain).

    • Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Separate plasma from blood samples by centrifugation.

    • Homogenize the tissue samples.

    • Perform lipid extraction from plasma and tissue homogenates as described in Protocol 1.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extracts by LC-MS to determine the concentration and isotopic enrichment of this compound and its metabolites in different tissues over time.[9]

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format. The following table provides a representative example of how to present data on the incorporation of a very long-chain fatty acid into various lipid classes in cultured fibroblasts. This data is based on a study using lignoceric acid (C24:0), a VLCFA with a similar metabolic pathway to this compound.

Lipid ClassControl Fibroblasts (pmol/mg protein)VLCFA Metabolism Deficient Fibroblasts (pmol/mg protein)
Triacylglycerol150 ± 2054 ± 8
Cholesterol Esters80 ± 1234 ± 5
Phosphatidylcholine250 ± 35115 ± 18
Lysophosphatidylcholine45 ± 710 ± 2
Phosphatidylserine120 ± 1543 ± 6

This table is a representative example based on data for lignoceric acid (C24:0) incorporation.[10] Actual values for this compound will vary depending on the experimental conditions.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare Labeled This compound-BSA Complex add_tracer Incubate Cells with Labeled Tracer prep_tracer->add_tracer culture_cells Culture Cells to Desired Confluency culture_cells->add_tracer collect_samples Collect Samples at Different Time Points add_tracer->collect_samples extract_lipids Lipid Extraction collect_samples->extract_lipids ms_analysis LC-MS Analysis extract_lipids->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

Caption: Workflow for in vitro metabolic tracing of this compound.

Metabolic Pathway of this compound

metabolic_pathway Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_complex_lipids Complex Lipid Synthesis (ER) ha This compound (C31:0) ha_coa Hentriacontanoyl-CoA ha->ha_coa Acyl-CoA Synthetase perox_ha_coa Hentriacontanoyl-CoA ha_coa->perox_ha_coa Transport complex_lipids Incorporation into Phospholipids, Sphingolipids, etc. ha_coa->complex_lipids beta_ox Peroxisomal β-Oxidation perox_ha_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa shorter_acyl_coa Shorter-Chain Acyl-CoA beta_ox->shorter_acyl_coa

Caption: Overview of this compound metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Hentriacontanoic Acid by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the peak shape of hentriacontanoic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to get a good peak shape for this compound?

This compound (C31:0) is a very long-chain saturated fatty acid (VLCFA)[1]. Its long, nonpolar alkyl chain makes it highly hydrophobic, leading to strong retention on nonpolar stationary phases like C18. This can result in significant peak broadening. Furthermore, the terminal carboxylic acid group can interact with residual silanols on silica-based columns, causing peak tailing.[2][3]

Q2: Do I need to derivatize this compound for RP-HPLC analysis?

Derivatization is not strictly necessary but is highly recommended, especially for UV-Vis detection. This compound lacks a strong chromophore, leading to poor sensitivity.[4][5] Derivatization converts the carboxylic acid into an ester with a UV-active or fluorescent tag, which significantly enhances detection sensitivity and can also improve peak shape.[5][6] If you wish to avoid derivatization, alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable.[7][8]

Q3: What is the best starting mobile phase for analyzing this compound?

For underivatized this compound, a mobile phase with a high percentage of organic solvent is required. A good starting point is a gradient elution with a mixture of acetonitrile (B52724) or methanol (B129727) and water.[9] Crucially, the mobile phase should be acidified with a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) (e.g., 0.1%).[10][11] The acid suppresses the ionization of both the analyte's carboxylic group and the stationary phase's residual silanol (B1196071) groups, which is critical for achieving a sharp, symmetrical peak.[3][12]

Q4: Which column is most suitable for this analysis?

A C18 column is the most common choice for separating long-chain fatty acids due to its high hydrophobicity.[8][13] For very long-chain fatty acids like this compound, a column with a shorter alkyl chain, such as a C8, might provide better peak shape and shorter retention times.[13] Using columns with smaller particle sizes can also increase efficiency and lead to sharper peaks, though this will increase backpressure.[13][14]

Troubleshooting Guide: Improving Peak Shape

This guide addresses common peak shape problems encountered during the analysis of this compound.

Problem: My peak is tailing.

  • Possible Cause 1: Secondary Silanol Interactions. The carboxylic acid group of your analyte is interacting with active, unreacted silanol groups on the silica-based stationary phase. This is a very common cause of tailing for acidic compounds.[2][3]

    • Solution: Add a small concentration (0.05-0.1%) of an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[3][11] This suppresses the ionization of the silanol groups, minimizing these secondary interactions. Using a high-purity, well-end-capped ("Type-B") silica (B1680970) column can also significantly reduce this effect.[3]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.[2] Observe if the peak shape becomes more symmetrical upon injecting a smaller quantity.[2]

  • Possible Cause 3: Dead Volume. Excessive volume in the system, such as from using tubing with a large internal diameter or improper fitting connections, can cause band broadening and tailing.[2]

    • Solution: Minimize dead volume by using shorter, narrower internal diameter tubing (if possible) and ensuring all fittings are properly connected.[2][14]

Problem: My peak is broad (wide).

  • Possible Cause 1: Strong Sample Solvent. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the column inlet before the separation begins.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[14]

  • Possible Cause 2: High Retention. Due to its long carbon chain, this compound is very strongly retained on a C18 column, leading to long run times and significant band diffusion.

    • Solution 1: Increase Organic Content: Increase the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase or use a steeper gradient to elute the analyte faster.[13]

    • Solution 2: Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) will decrease the mobile phase viscosity and speed up mass transfer, resulting in sharper peaks and shorter retention times.[15]

    • Solution 3: Change Stationary Phase: Consider using a C8 column, which is less retentive than a C18 column and may provide better peak shape for this analyte.[13]

Problem: I am seeing split or shoulder peaks.

  • Possible Cause 1: Column Contamination or Void. Particulate matter from the sample or mobile phase can clog the inlet frit, or a void can form at the head of the column. This leads to a distorted flow path and split peaks.[2][15]

    • Solution: Use a guard column to protect the analytical column from contaminants.[15] If the problem persists, try backflushing the column (reversing the flow direction, disconnected from the detector) at a moderate flow rate.[2][16] If a void is suspected, the column may need to be replaced.

  • Possible Cause 2: Sample Solvent/Mobile Phase Mismatch. Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.[14]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_broad Peak Broad? peak_tailing->peak_broad No add_acid Add/Increase Acid in Mobile Phase (e.g., 0.1% TFA/FA) peak_tailing->add_acid Yes peak_split Peak Split? peak_broad->peak_split No solvent_match Match Sample Solvent to Mobile Phase peak_broad->solvent_match Yes use_guard Use Guard Column & Backflush peak_split->use_guard Yes end_node End: Improved Peak Shape peak_split->end_node No reduce_load Reduce Sample Concentration/Volume add_acid->reduce_load check_dead_volume Check System for Dead Volume reduce_load->check_dead_volume check_dead_volume->end_node increase_organic Increase Organic % or Steepen Gradient solvent_match->increase_organic increase_temp Increase Column Temperature increase_organic->increase_temp increase_temp->end_node check_miscibility Ensure Sample Solvent is Miscible use_guard->check_miscibility check_miscibility->end_node

Caption: A logical workflow for troubleshooting common peak shape issues.

Experimental Protocols

Protocol 1: Analysis of Underivatized this compound via HPLC-ELSD

This protocol is adapted from methods for analyzing other long-chain fatty acids.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a suitable organic solvent like isopropanol (B130326) or a mixture of acetonitrile:isopropanol (e.g., 50:50 v/v).

    • The final concentration should be optimized, but a starting point of 0.5-1.0 mg/mL is recommended.

    • Filter the solution through a 0.22 µm syringe filter before injection.[17]

  • HPLC-ELSD Conditions:

    • Column: C18 or C8 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Acetic Acid.

    • Gradient Program: A linear gradient starting with a high percentage of organic solvent is recommended. For example: 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • ELSD Settings:

      • Drift Tube Temperature: 70°C.

      • Nebulizer Gas (Nitrogen): 2.0 L/min.

Protocol 2: Pre-Column Derivatization and Analysis via HPLC-UV

This protocol uses a naphthacyl ester derivatization for UV detection, adapted from established methods.[6]

  • Derivatization Workflow:

    • Reagents:

      • Derivatizing agent: 2-bromo-2'-acetonaphthone.

      • Catalyst: A crown ether and potassium carbonate.

      • Solvent: Acetonitrile.

    • Procedure:

      • Dissolve the dried fatty acid sample in acetonitrile.

      • Add the derivatizing agent and catalyst.

      • Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.

      • Cool the reaction mixture to room temperature.

      • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v).

    • Gradient Program: Start at 80% B, increase linearly to 100% B over 30 minutes, and hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 246 nm.[6]

Derivatization Reaction Diagram

Derivatization cluster_reactants Reactants cluster_products Products hentri This compound (in Acetonitrile) reaction_step Heat Reaction (e.g., 70°C, 30 min) hentri->reaction_step reagent Derivatizing Reagent (e.g., 2-bromo-2'-acetonaphthone) reagent->reaction_step catalyst Catalyst (Crown Ether, K2CO3) catalyst->reaction_step product Naphthacyl Ester Derivative (UV-Active) reaction_step->product salts Byproduct Salts reaction_step->salts filtration Filter (0.22 µm) product->filtration hplc_injection Inject into HPLC-UV filtration->hplc_injection

Caption: Workflow for pre-column derivatization of this compound.

Data Presentation: Recommended Starting Conditions

The following tables summarize key quantitative parameters for developing a robust RP-HPLC method for this compound.

Table 1: Mobile Phase Composition

ParameterRecommended ConditionRationale
Organic Solvents Acetonitrile, MethanolProvide good solvating power for long-chain fatty acids.
Aqueous Phase HPLC-grade WaterStandard for reverse-phase chromatography.
Acid Modifier 0.05 - 0.1% Formic Acid or Acetic AcidSuppresses ionization of analyte and silanols, critical for good peak shape.[3][12]
Elution Mode GradientNecessary to elute the highly retained this compound in a reasonable time with good peak shape.

Table 2: Chromatographic Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 or C8C18 provides strong retention; C8 may offer better peak shape and faster elution.[13]
Column Dimensions 150-250 mm length, 4.6 mm i.d.Standard analytical column dimensions.
Particle Size 3 - 5 µmA good balance between efficiency and backpressure. Smaller particles (e.g., <3 µm) improve sharpness but require UHPLC systems.[13]
Column Temperature 30 - 40 °CReduces mobile phase viscosity, improves peak efficiency, and shortens retention time.[15]
Flow Rate 0.8 - 1.2 mL/minStandard for a 4.6 mm i.d. column.
Injection Volume 5 - 20 µLKeep volume low, especially if sample solvent is stronger than the mobile phase, to prevent peak distortion.[18]

References

Technical Support Center: Troubleshooting Low Recovery of Very Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low recovery of very long-chain fatty acids (VLCFAs) during extraction.

Troubleshooting Guide

Low recovery of VLCFAs can be a significant obstacle in experimental workflows. This guide provides a systematic approach to identifying and resolving potential issues.

Logical Troubleshooting Workflow for Low VLCFA Recovery

TroubleshootingWorkflow cluster_sample Initial Sample Handling cluster_lysis Lysis Efficiency cluster_extraction Extraction Parameters cluster_derivatization Derivatization Efficiency cluster_cleanup Purification & Concentration start Start: Low VLCFA Recovery sample_prep Sample Preparation & Storage start->sample_prep q_storage Improper Storage? sample_prep->q_storage cell_lysis Cell/Tissue Lysis q_lysis Incomplete Lysis? cell_lysis->q_lysis extraction Lipid Extraction q_solvent Inappropriate Solvent? extraction->q_solvent derivatization Derivatization (for GC-MS) q_derivatization Incomplete Derivatization? derivatization->q_derivatization cleanup Sample Cleanup (e.g., SPE) q_spe Analyte Loss During SPE? cleanup->q_spe analysis Instrumental Analysis end Resolution: Improved VLCFA Recovery analysis->end q_storage->cell_lysis No s_storage Flash freeze in liquid N2, store at -80°C. Avoid freeze-thaw cycles. q_storage->s_storage Yes s_storage->cell_lysis q_lysis->extraction No s_lysis Optimize homogenization, sonication, or bead beating. Ensure complete tissue disruption. q_lysis->s_lysis Yes s_lysis->extraction s_solvent Use non-polar solvent systems (e.g., Folch, Bligh & Dyer). Increase solvent-to-sample ratio. q_solvent->s_solvent Yes q_phase Phase Separation Issues? q_solvent->q_phase No s_solvent->q_phase q_phase->derivatization No s_phase Ensure clear phase separation. Avoid aspirating the interface. q_phase->s_phase Yes s_phase->derivatization q_derivatization->cleanup No s_derivatization Ensure anhydrous conditions. Use fresh derivatizing agents. Optimize reaction time and temperature. q_derivatization->s_derivatization Yes s_derivatization->cleanup q_spe->analysis No s_spe Optimize SPE sorbent, loading, washing, and elution steps. Ensure complete elution. q_spe->s_spe Yes s_spe->analysis

Caption: Troubleshooting workflow for low VLCFA recovery.

Frequently Asked Questions (FAQs)

Sample Preparation and Storage

Q1: What is the best way to store tissue samples to prevent VLCFA degradation?

A1: To minimize the degradation of VLCFAs, it is crucial to process fresh tissue immediately.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1][2] It is also important to avoid repeated freeze-thaw cycles, as they can significantly impact the stability of lipids.[1] For long-term storage, plasma and erythrocyte lipids have been shown to be stable for nearly four years when stored at -80°C.[2]

Q2: Can the way I handle my samples during preparation lead to VLCFA loss?

A2: Yes, improper handling can lead to significant loss. Very hydrophobic molecules like VLCFAs can adsorb to the surfaces of plastic vials.[3] It is recommended to use glass tubes with Teflon-lined screw caps.[4] Additionally, to prevent oxidation of polyunsaturated fatty acids, which can be a problem during sample storage and preparation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[5][6]

Cell Lysis and Homogenization

Q3: How critical is the cell lysis step for VLCFA recovery?

A3: It is a critical step. VLCFAs are often located within cellular membranes, so incomplete cell or tissue disruption will lead to poor extraction efficiency.[7] For tissues, thorough homogenization is essential.[1] Different methods like high-speed homogenization, sonication, and bead beating can be employed, and the optimal method may vary depending on the sample type.[7][8][9] For instance, in some microbial samples, sonication and French press have been shown to yield high lipid recovery.[10]

Comparison of Cell Disruption Methods for Lipid Extraction (Note: Data is for general lipid extraction from microalgae and may vary for VLCFA extraction from mammalian tissues.)

Cell Disruption MethodLipid Yield (%)Reference
Osmotic Shock48.7[11][12]
Sonication34.5[10]
French Press32.0[10]
Grinding with Liquid Nitrogen~25[11]
Bead Vortexing~20[11]
Lipid Extraction

Q4: Which solvent system is best for extracting VLCFAs?

A4: Due to their highly nonpolar nature, VLCFAs require a solvent system with a significant non-polar character for efficient extraction.[13] The most commonly recommended methods for total lipid extraction, which are effective for VLCFAs, are the Folch and Bligh & Dyer methods.[13][14] These methods use a mixture of chloroform (B151607) and methanol (B129727). For samples with high lipid content (>2%), the Folch method may provide higher recovery than the Bligh & Dyer method.[15] Alternative, less toxic solvent systems like hexane (B92381)/isopropanol or those containing methyl tert-butyl ether (MTBE) have also been used.[1]

Comparison of Solvent Systems for Total Lipid Extraction (Note: Data is for total lipid extraction and the relative efficiency for VLCFAs may differ.)

Solvent SystemRelative Lipid ExtractabilityReference
Folch (Chloroform:Methanol)High[15]
Acidified Bligh & DyerHigh
Bligh & Dyer (Chloroform:Methanol:Water)Moderate to High[15]
Methanol-TBMEModerate
Hexane-IsopropanolLow to Moderate[16]

Q5: I am experiencing emulsion formation during liquid-liquid extraction. How can I resolve this?

A5: Emulsion formation can lead to incomplete phase separation and loss of the lipid-containing organic layer.[13] To break emulsions, you can try adding a small amount of a salt solution, such as 0.9% NaCl, and centrifuging the sample.[17] Ensuring a clean separation of the aqueous and organic phases is crucial before collecting the organic layer.[13]

Saponification

Q6: Is saponification necessary, and can it affect VLCFA recovery?

A6: Saponification is a process of alkaline hydrolysis used to release fatty acids from complex lipids like triglycerides and esters.[18][19] While it can be a necessary step, it can also lead to lower recoveries of long-chain fatty acids if not performed correctly. An intermediate layer can form during the liquid-liquid extraction after saponification, which may contain a significant amount of medium to long-chain carboxylic salts.[15] An improved saponification extraction method that ensures the complete recovery of this intermediate layer has been shown to significantly improve the recovery of fatty acids.[15]

Reported Recoveries of Fatty Acids with Conventional vs. Improved Saponification

Fatty AcidConventional Method Recovery (%)Improved Method Recovery (%)Reference
Palmitic acid17.65 - 17.8669.39 - 69.64[15]
Stearic acid20.4186.54[15]
Behenic acid3.2875.41[15]
Derivatization for GC-MS Analysis

Q7: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the efficiency?

A7: Incomplete derivatization is a common cause of low recovery in GC-MS analysis. Key factors to consider are:

  • Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen.[13]

  • Reagent Quality: Derivatization reagents can degrade over time. It is important to use fresh reagents for optimal performance.[13]

  • Reaction Conditions: Optimize the reaction time and temperature as recommended for your specific derivatization reagent. For example, acid-catalyzed methylation with 2% H₂SO₄ in methanol may require heating at 80°C for 2 hours.

Sample Cleanup

Q8: When should I use Solid-Phase Extraction (SPE), and how can I avoid losing my VLCFAs?

A8: SPE is a useful technique for sample cleanup and to concentrate your VLCFAs, which can help to increase recovery rates and reduce matrix effects in LC-MS/MS analysis.[1][20] To avoid analyte loss during SPE:

  • Choose the right sorbent: For non-polar compounds like VLCFAs, a C18 or polymeric reversed-phase sorbent is often suitable.

  • Optimize the procedure: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1]

  • Elution: Use a sufficiently strong elution solvent to ensure your VLCFAs are completely eluted from the sorbent. You may need to increase the elution volume.[21]

Experimental Protocols

Optimized Folch Method for Total Lipid Extraction

This protocol is adapted from the original Folch method and is suitable for the extraction of total lipids, including VLCFAs, from tissue samples.

  • Homogenization: Homogenize 1 gram of tissue with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.[17][20]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[17]

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to separate the liquid phase.[17]

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the filtrate.[17]

  • Phase Separation: Vortex the mixture and centrifuge at a low speed to achieve a clear separation of the two phases.[17]

  • Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[17]

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.

Experimental Workflow for Optimized Folch Extraction

FolchWorkflow start Start: Tissue Sample homogenize Homogenize with Chloroform:Methanol (2:1) start->homogenize agitate Agitate for 15-20 min homogenize->agitate filter Filter or Centrifuge agitate->filter wash Wash with 0.9% NaCl filter->wash centrifuge Centrifuge for Phase Separation wash->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporate Solvent collect->dry end End: Dried Lipid Extract dry->end

Caption: Step-by-step workflow for the Folch lipid extraction method.

Bligh and Dyer Method for Lipid Extraction from Liquid Samples

This protocol is based on the Bligh and Dyer method and is particularly suitable for extracting lipids from liquid samples like plasma or cell suspensions.[3]

  • Initial Mixture: To 1 mL of the aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[1][3]

  • Vortexing: Vortex the mixture for 10-15 minutes.[3]

  • Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.[1][3]

  • Addition of Water: Add 1.25 mL of water and mix for another minute.[1][3]

  • Centrifugation: Centrifuge the sample to separate the phases.[1][3]

  • Collection: Collect the lower chloroform phase, which contains the lipids.[3]

  • Drying: Evaporate the solvent to obtain the lipid extract.

Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is for the derivatization of fatty acids to their more volatile methyl esters for GC-MS analysis.

  • Drying: Ensure the lipid extract is completely dry.

  • Reagent Addition: Add 1 mL of 2% H₂SO₄ in methanol to the dried extract.

  • Sealing: Tightly seal the tube with a Teflon-lined cap.

  • Heating: Heat the sample at 80°C for 2 hours.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex to extract the FAMEs into the hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane layer to remove any residual water. The sample is now ready for GC-MS analysis.

References

Technical Support Center: Optimizing GC-MS Parameters for Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Hentriacontanoic acid. Here you will find troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is essential. Due to its high molecular weight and polarity, this compound is not sufficiently volatile for direct GC-MS analysis. Derivatization to its fatty acid methyl ester (FAME), this compound methyl ester, is a critical step to increase its volatility and thermal stability, ensuring good chromatographic peak shape and accurate quantification.[1][2][3]

Q2: What type of GC column is recommended for analyzing this compound FAME?

A2: For the analysis of very-long-chain fatty acid methyl esters (VLCFA-FAMEs) like this compound methyl ester, a high-polarity column is generally recommended. Columns with a cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88) or a polyethylene (B3416737) glycol phase (e.g., Carbowax-type) provide good separation based on carbon number and degree of unsaturation.[4][5] For GC-MS applications, a column with low bleed characteristics is crucial to minimize background noise and enhance sensitivity.[6]

Q3: What is the optimal injection mode: split or splitless?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.[7][8][9]

  • Splitless injection is preferred for trace-level analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.[7][9][10]

  • Split injection is suitable for more concentrated samples to prevent column overload and ensure sharp peaks. A typical split ratio can range from 5:1 to 500:1.[7][10]

Q4: How can I prevent peak tailing for my this compound FAME peak?

A4: Peak tailing for long-chain FAMEs can be caused by several factors:

  • Active sites in the inlet or column: Ensure the use of a deactivated inlet liner and perform regular column conditioning. If tailing persists, trimming a small portion from the front of the column may help.[11][12][13]

  • Low injector temperature: An insufficiently high injector temperature can lead to incomplete vaporization of the high-molecular-weight FAME.

  • Column contamination: Contaminants from previous injections can cause peak tailing. Bake out the column at a high temperature to remove residues.[14]

  • Improper column installation: Ensure the column is installed correctly in both the injector and the detector.[11][12]

Experimental Protocols

Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol is a general guideline for the esterification of fatty acids.

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Esterification: Add 2 mL of BF3-methanol solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 10-20 minutes. The optimal time and temperature may need to be determined empirically.[2]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS injection.

Optimized GC-MS Injection Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound methyl ester. These may require further optimization based on your specific instrument and experimental goals.

ParameterRecommended Value/RangeNotes
Injector Temperature 250 - 300°CA higher temperature ensures complete vaporization of the long-chain FAME.[5][6][15]
Injection Mode Splitless or SplitUse splitless for trace analysis and split for higher concentrations.[7][9]
Split Ratio 10:1 to 100:1 (if using split)Adjust based on sample concentration to avoid detector saturation.[15]
Carrier Gas Helium or HydrogenMaintain a constant flow rate for reproducible retention times.[4]
Carrier Gas Flow Rate 1.0 - 2.5 mL/minAn optimal flow rate is crucial for achieving sharp, symmetrical peaks.[5][15]
Oven Temperature Program Initial: 60-150°C, Ramp: 5-15°C/min, Final: 250-320°CA temperature gradient is necessary to separate a range of fatty acids.[4][6][15][16]
MS Transfer Line Temp. 280 - 300°CShould be high enough to prevent condensation of the analyte.[6]
Ion Source Temperature 230 - 250°CA standard temperature for electron ionization (EI) sources.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization.Optimize derivatization reaction time and temperature. Ensure reagents are fresh.
Low injection volume or high split ratio.For trace analysis, use splitless injection. If using split, decrease the split ratio.
Adsorption in the inlet or column.Use a deactivated liner. Trim the front end of the column.
Peak Tailing Active sites in the GC system.Replace the inlet liner, septum, and ferrule. Condition the column.[11][12]
Column contamination.Bake out the column at its maximum recommended temperature.
Low injector temperature.Increase the injector temperature to ensure complete vaporization.[5]
Broad Peaks Sub-optimal carrier gas flow rate.Optimize the flow rate for your column dimensions.[5]
Column overload.Dilute the sample or increase the split ratio.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a concentrated sample. Ensure adequate bake-out time between runs.
Contaminated syringe.Thoroughly clean the autosampler syringe.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization to FAME Sample->Derivatization BF3-Methanol Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Workflow action action issue issue start Poor Chromatographic Result peak_shape Is Peak Shape Poor? start->peak_shape peak_intensity Is Peak Intensity Low? start->peak_intensity No tailing Tailing? peak_shape->tailing broadening Broadening? peak_shape->broadening No check_derivatization Verify Derivatization Efficiency peak_intensity->check_derivatization check_inlet Check Inlet: Liner, Septum, Temp tailing->check_inlet optimize_flow Optimize Carrier Gas Flow Rate broadening->optimize_flow check_column Check Column: Installation, Contamination check_inlet->check_column dilute_sample Dilute Sample / Increase Split Ratio optimize_flow->dilute_sample check_injection Check Injection Mode/Volume check_derivatization->check_injection

References

How to resolve co-eluting peaks in long-chain fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in long-chain fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in long-chain fatty acid analysis?

A1: Co-eluting peaks, where two or more compounds elute from the chromatographic column at the same time, are a common challenge. The primary causes include:

  • Similar Physicochemical Properties: Long-chain fatty acids, especially isomers, can have very similar structures, chain lengths, and degrees of saturation, leading to comparable interactions with the stationary phase.[1][2]

  • Inadequate Chromatographic Conditions: Suboptimal parameters such as mobile phase composition, temperature gradient, or flow rate can fail to provide sufficient separation.[3][4]

  • Column Overload or Contamination: Injecting too much sample or the buildup of contaminants can lead to peak broadening and loss of resolution.[5]

  • Matrix Effects: Complex sample matrices can interfere with the ionization of target compounds, causing ion suppression or enhancement that can mask co-elution.[5]

Q2: How can I detect co-eluting peaks if my chromatogram looks symmetrical?

A2: Even with a symmetrical peak, co-elution can be occurring.[2] Here are some methods to detect it:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as a "shoulder" on the peak, which is a sudden discontinuity, as opposed to a gradual tail.[2]

  • Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of more than one compound.[2][6]

  • Mass Spectrometry (MS): By taking mass spectra at different points across the peak, you can identify if the mass-to-charge ratio (m/z) profile changes, which would suggest co-elution.[2][6]

Q3: What is the role of derivatization in fatty acid analysis, and can it help with co-elution?

A3: Derivatization is a crucial step, particularly for Gas Chromatography (GC) analysis. It involves chemically modifying the fatty acids to increase their volatility and reduce their polarity.[7] This is often done by converting them into fatty acid methyl esters (FAMEs).[8]

Derivatization can help resolve co-elution by:

  • Improving Peak Shape: By neutralizing the polar carboxyl group, derivatization minimizes interactions with the stationary phase that can cause peak tailing.[7]

  • Enhancing Separation: The resulting FAMEs can be more readily separated based on boiling point and degree of unsaturation.

  • Increasing Sensitivity: For High-Performance Liquid Chromatography (HPLC), derivatization can be used to add a UV-absorbing or fluorescent tag, improving detection.[9]

Troubleshooting Guides

Problem: Two or more long-chain fatty acid peaks are co-eluting in my chromatogram.

Below are systematic troubleshooting steps to resolve co-eluting peaks.

Guide 1: Optimizing Chromatographic Conditions

This is often the first and most direct approach to improving peak separation.

  • Symptom: Peaks are broad and poorly resolved.

  • Possible Cause: Suboptimal mobile phase strength, gradient, or temperature.

  • Solution Workflow:

References

Minimizing sample degradation of Hentriacontanoic acid during preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hentriacontanoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for sample preparation and troubleshooting to ensure the stability and integrity of this compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound (C31:0) is a very long-chain saturated fatty acid.[1][2] Its stability is crucial for accurate experimental results, as degradation can lead to the formation of artifacts, loss of sample, and unreliable quantification. Maintaining its structural integrity is essential for studies in lipidomics, natural product chemistry, and its use as a biomarker or in pharmaceutical formulations.[3]

Q2: What are the primary factors that cause this compound degradation?

A2: As a saturated fatty acid, this compound is relatively stable. However, it can degrade under certain conditions:

  • Oxidative Degradation: Although less susceptible than unsaturated fatty acids, oxidation can occur with prolonged exposure to oxygen, heat, and light.[4][5] This process can break down the fatty acid chain and introduce impurities.[5]

  • Thermal Degradation: High temperatures can cause the molecule to break down. Significant degradation of long-chain saturated fatty acids has been observed at temperatures of 140-160°C over extended periods (e.g., 8 hours).[6][7]

  • Hydrolysis: The ester bond in lipids can be broken down by water, a process known as hydrolysis. This is a primary concern for triacylglycerols containing the fatty acid but can also be relevant if derivatives are prepared.[4][8] Storing samples in aqueous solutions for extended periods should be avoided.

  • Enzymatic Degradation: In biological samples, enzymes like lipases can remain active post-collection and break down lipids if samples are not handled and stored correctly (e.g., immediate freezing at -80°C).[4][9]

Q3: What are the recommended storage conditions for solid this compound?

A3: Solid this compound is stable as a powder.[10] For optimal stability, it should be stored in a tightly sealed glass container in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C or frozen (≤ -20°C) for long-term storage.[10] Before opening, always allow the container to equilibrate to room temperature to prevent condensation and moisture absorption.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions should be prepared using high-purity organic solvents. Store them in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers. To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing. Store solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q5: What are the best practices for handling this compound to avoid contamination?

A5: Always use clean glass or stainless steel labware. Avoid using plastic pipettes or containers for organic solutions of the acid, as plasticizers can leach into the sample. Work in a clean environment to prevent contamination from dust or other lipids.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃₁H₆₂O₂[1][2][11]
Molar Mass 466.82 g/mol [1][2][11]
Appearance Solid Powder[10][11]
Melting Point 109.3 - 109.6 °C[1][12]
Common Names Henatriacontylic acid, C31:0[1][2]
Purity (Typical) ≥99%[10][11]

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereContainerDurationReference(s)
Solid (Powder) 2-8°C or ≤ -20°CNormal (Dry)Glass, tightly sealedLong-term[10]
Organic Solution ≤ -20°CInert Gas (N₂ or Ar)Glass, Teflon-lined capShort to Medium-term[9]
Biological Samples ≤ -80°CAir or Inert GasAppropriate for sample typeLong-term[9]

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low recovery after extraction 1. Incomplete dissolution in the initial solvent. 2. Inefficient extraction from the sample matrix. 3. Degradation during sample processing.1. Ensure the chosen solvent is appropriate for this compound and use sonication or gentle warming if necessary. 2. Optimize the extraction protocol (e.g., repeat extraction steps, adjust solvent ratios). 3. Keep samples on ice, minimize exposure to air and light, and use antioxidants if compatible with your workflow.
Presence of unexpected peaks in chromatogram (GC/HPLC) 1. Oxidative or thermal degradation products. 2. Contamination from solvents, labware, or improper handling.1. Review storage and handling procedures. Store samples under inert gas and at low temperatures. Avoid excessive heating. 2. Run solvent blanks to identify sources of contamination. Use high-purity solvents and thoroughly clean all glassware. Avoid plastic containers for organic solutions.
Inconsistent results between replicates 1. Non-homogeneous sample. 2. Variable exposure to degradative conditions (light, heat). 3. Inconsistent sample preparation technique.1. Ensure the sample is thoroughly mixed before taking aliquots. 2. Standardize all sample handling steps to ensure uniform treatment. 3. Follow a detailed, standardized protocol for every sample.
Precipitation of sample during preparation 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Temperature change causing the acid to fall out of solution.1. Consult solubility data and switch to a more suitable solvent or solvent mixture. 2. Prepare a more dilute solution. 3. Maintain a constant temperature during the experiment or gently warm the solution to redissolve the precipitate.

Experimental Protocols

Protocol 1: General Handling and Storage of Solid this compound

  • Receiving and Initial Storage: Upon receipt, store the container of solid this compound at the recommended temperature (2-8°C or -20°C).[10]

  • Dispensing: Before opening, allow the container to warm to ambient temperature for at least 30-60 minutes. This prevents water from condensing on the cold powder, which could lead to hydrolysis.

  • Weighing: Use a clean spatula and weigh the desired amount in a clean glass container. Perform this step in a low-humidity environment if possible.

  • Resealing and Storage: Tightly reseal the original container, purge with an inert gas (nitrogen or argon) if available, and return it to the correct storage temperature.

Protocol 2: Preparation of a Standard Stock Solution in an Organic Solvent

  • Solvent Selection: Choose a high-purity organic solvent in which this compound is soluble (e.g., chloroform, hexane, or a mixture like chloroform:methanol).

  • Dissolution: Add the weighed this compound to a clean glass volumetric flask. Add a portion of the solvent and gently swirl or sonicate in a water bath to aid dissolution. Avoid excessive heating.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Storage: Transfer the solution to an amber glass vial with a Teflon-lined cap. Purge the headspace with nitrogen or argon before sealing.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or below.

Protocol 3: General Lipid Extraction from Biological Tissue

This protocol is a modified version of the Folch method, suitable for extracting very long-chain fatty acids.

  • Homogenization: Homogenize the pre-weighed frozen tissue sample (~100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume sufficient to cover the tissue (e.g., 2 mL). Perform this step on ice to minimize enzymatic degradation.[9]

  • Extraction: Vortex the homogenate vigorously for 2 minutes, then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or 0.73% for plasma) to the mixture. Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Re-extraction: To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 2 mL of chloroform. Centrifuge and combine the lower organic phase with the first extract.

  • Drying and Storage: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen. Resuspend the dried lipid extract in a small, known volume of a suitable solvent for analysis. Store the final extract at -80°C under an inert atmosphere until analysis.

Visualizations

G cluster_storage Storage & Handling cluster_prep Sample Preparation cluster_analysis Analysis storage_solid Solid Acid (2-8°C or -20°C) handling Equilibrate to RT before opening storage_solid->handling storage_solution Solution in Solvent (-20°C under N2) weighing Weigh in Glass Container handling->weighing dissolve Dissolve in Organic Solvent weighing->dissolve analysis Instrumental Analysis (e.g., GC-MS, HPLC) dissolve->analysis dissolve->analysis extract Extract from Biological Matrix dry_down Dry under N2 extract->dry_down dry_down->dissolve G cluster_causes Primary Causes cluster_prevention Prevention Strategies Degradation This compound Degradation Oxidation Oxidation (Heat, Light, O2) Degradation->Oxidation Thermal Thermal Stress (High Temp.) Degradation->Thermal Hydrolysis Hydrolysis (Aqueous Env.) Degradation->Hydrolysis Enzymatic Enzymatic Activity (Biological Samples) Degradation->Enzymatic StoreCold Store Cold & Dark (2-8°C or -20°C) Oxidation->StoreCold InertGas Use Inert Gas (N2 / Argon) Oxidation->InertGas ProperMaterials Use Glass/Teflon (Avoid Plastic) Oxidation->ProperMaterials Thermal->StoreCold AvoidWater Avoid Aqueous Storage Hydrolysis->AvoidWater Hydrolysis->ProperMaterials InhibitEnzymes Flash Freeze Samples (-80°C) Enzymatic->InhibitEnzymes Enzymatic->ProperMaterials TroubleshootingTree start Problem Encountered issue1 Low Analyte Recovery? start->issue1 issue2 Extra Peaks in Data? start->issue2 issue3 Inconsistent Results? start->issue3 sol1a Optimize Extraction Protocol issue1->sol1a Yes sol1b Check for Degradation (Keep samples cold) issue1->sol1b Yes sol2a Check for Contamination (Run blanks) issue2->sol2a Yes sol2b Review Handling (Minimize heat/light exposure) issue2->sol2b Yes sol3a Ensure Sample Homogeneity issue3->sol3a Yes sol3b Standardize Workflow issue3->sol3b Yes

References

Technical Support Center: ESI-MS Analysis of Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor ionization of Hentriacontanoic acid in Electrospray Ionization Mass Spectrometry (ESI-MS). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in my ESI-MS analysis?

A1: this compound, a very long-chain saturated fatty acid, is inherently difficult to ionize using ESI-MS.[1][2] This is primarily due to its nonpolar nature and the low proton affinity of its carboxylic acid group, leading to poor ionization efficiency, especially in the commonly used negative ion mode.[3][4]

Q2: I am using negative ion mode ESI-MS. Is this the best approach for this compound?

A2: While negative ion mode ([M-H]⁻) is a common starting point for fatty acids, it often yields low sensitivity for very long-chain fatty acids.[5][6] The ionization can be suppressed by acidic mobile phases often required for chromatographic separation.[6] For improved sensitivity, positive ion mode analysis following chemical derivatization or by promoting adduct formation is often more effective.[5][6][7][8]

Q3: What are adducts and how can they help improve the signal of this compound?

A3: Adducts are ions formed when your molecule of interest (M) associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).[9] These adducts can be more readily formed and detected in positive ion mode ESI-MS than the protonated molecule [M+H]⁺, thereby enhancing the signal intensity.[9][10]

Q4: What is chemical derivatization and why is it recommended for this compound analysis?

A4: Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[4][11] For this compound, derivatization can introduce a readily ionizable group, significantly enhancing its signal intensity in ESI-MS, often by several orders of magnitude.[5][6][7][8] This is a highly effective strategy to overcome poor ionization.[11]

Q5: Can my sample matrix be affecting the ionization of this compound?

A5: Yes, components in your sample matrix can interfere with the ionization of your analyte, a phenomenon known as ion suppression.[11][12][13] In biological samples, phospholipids (B1166683) are a major cause of ion suppression in lipid analysis.[13][14] Salts, detergents, and other co-eluting compounds can also reduce the signal of this compound.[14]

Troubleshooting Guides

Issue 1: Weak or No Signal in Negative Ion Mode ESI-MS

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Recommendation: Use a mobile phase with a low concentration of a weak acid, such as 0.1% formic acid or acetic acid, to aid in deprotonation without causing significant ion suppression.[15]

    • Avoid: High concentrations of strong acids like trifluoroacetic acid (TFA), which are known to suppress the signal in negative ion mode.[15] Also, avoid non-volatile buffers like phosphates.[16]

  • Enhance Sample Clean-up:

    • If analyzing complex matrices (e.g., plasma, tissue extracts), implement a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[13][14]

  • Consider an Alternative Ionization Technique:

    • If available, Atmospheric Pressure Chemical Ionization (APCI) can be a suitable alternative for less polar molecules that do not ionize well with ESI.[17]

Issue 2: Inconsistent or Poor Signal in Positive Ion Mode ESI-MS (Underivatized)

Troubleshooting Steps:

  • Promote Adduct Formation:

    • Sodium Adducts ([M+Na]⁺): Add a low concentration of sodium acetate (B1210297) (e.g., 1-5 mM) to your mobile phase. Be cautious, as high salt concentrations can suppress the ESI signal and contaminate the instrument.[16]

    • Ammonium Adducts ([M+NH₄]⁺): Add ammonium formate (B1220265) or ammonium acetate (e.g., 5-10 mM) to your mobile phase. This is often a good starting point for promoting adduct formation.

  • Optimize Source Conditions:

    • Tune the mass spectrometer parameters, including capillary voltage, gas flow, and temperature, to favor the formation and transmission of your target adduct ion.[17]

Issue 3: Overall Low Sensitivity and Poor Limits of Detection

Recommended Solution: Chemical Derivatization

Chemical derivatization is the most robust solution for significantly improving the sensitivity of this compound analysis.[5][6][7][8]

Quantitative Data on Signal Enhancement

The following table summarizes the reported signal enhancement for fatty acids using different derivatization reagents.

Derivatization ReagentIonization ModeFold Increase in Sensitivity (Approximate)Reference
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Positive2,500x[5][6]
N-(4-aminomethylphenyl)pyridinium (AMPP)Positive60,000x[7][8]
Trimethylsilyldiazomethane (TMSD)PositiveSignificant Improvement[3]

Experimental Protocols

Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This method derivatizes the carboxylic acid group for analysis in negative ion mode.[18][19]

Materials:

  • This compound sample

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mM in methanol)

  • Pyridine (B92270) solution (e.g., 7% in methanol)

  • Formic acid solution (e.g., 0.5% in water)

  • Incubator or heating block

Procedure:

  • To your dried this compound sample, add 50 µL of 50 mM 3-NPH solution.

  • Add 50 µL of 50 mM EDC solution.

  • Add 50 µL of 7% pyridine in methanol (B129727).

  • Incubate the mixture at 37°C for 30 minutes.[19]

  • Quench the reaction by adding 250 µL of 0.5% formic acid in water.

  • The sample is now ready for LC-MS/MS analysis in negative ion mode.

Protocol 2: Derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP)

This "charge-reversal" derivatization attaches a permanently positive-charged group, allowing for highly sensitive analysis in positive ion mode.[7][8][20]

Materials:

  • This compound sample

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) solution (e.g., 640 mM in water)

  • N-hydroxybenzotriazole (HOBt) solution (e.g., 20 mM in 99:1 ACN/DMF)

  • N-(4-aminomethylphenyl)pyridinium (AMPP) solution (e.g., 20 mM in ACN)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

Procedure:

  • Dry down the lipid extract containing this compound under a stream of nitrogen.

  • Redissolve the dried sample in a solution containing:

    • 10 µL of 4:1 ACN/DMF

    • 10 µL of 640 mM EDC in water

    • 5 µL of 20 mM HOBt in 99:1 ACN/DMF

    • 15 µL of 20 mM AMPP in ACN

  • Incubate the reaction mixture at 60°C for 30 minutes.[20]

  • After cooling to room temperature, add 600 µL of water.

  • Extract the AMPP-derivatized sample twice with 600 µL of MTBE.

  • Dry the combined MTBE extracts under a nitrogen stream.

  • Resuspend the derivatized sample in a suitable volume of methanol (e.g., 125 µL) for LC-MS/MS analysis in positive ion mode.[20]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Signal for This compound check_mode Q: Which ionization mode are you using? start->check_mode neg_mode Negative Ion Mode check_mode->neg_mode Negative pos_mode Positive Ion Mode check_mode->pos_mode Positive optimize_neg Troubleshoot Negative Mode neg_mode->optimize_neg optimize_pos Troubleshoot Positive Mode pos_mode->optimize_pos optimize_mobile_phase Optimize Mobile Phase (e.g., 0.1% Formic Acid) optimize_neg->optimize_mobile_phase promote_adducts Promote Adduct Formation (e.g., add Na+ or NH4+) optimize_pos->promote_adducts sample_cleanup Enhance Sample Cleanup (e.g., SPE for phospholipids) optimize_mobile_phase->sample_cleanup still_poor_signal_neg Signal Still Poor? sample_cleanup->still_poor_signal_neg derivatization Implement Chemical Derivatization (e.g., AMPP, 3-NPH) still_poor_signal_neg->derivatization Yes end Improved Signal still_poor_signal_neg->end No tune_source Optimize Source Conditions promote_adducts->tune_source still_poor_signal_pos Signal Still Poor? tune_source->still_poor_signal_pos still_poor_signal_pos->derivatization Yes still_poor_signal_pos->end No derivatization->end

Caption: Troubleshooting workflow for poor ionization of this compound in ESI-MS.

References

Technical Support Center: Hentriacontanoic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background noise during the mass spectrum analysis of Hentriacontanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound by LC-MS?

High background noise in the mass spectrum of this compound can originate from several sources, broadly categorized as solvent and reagent contamination, sample-related issues, and instrument contamination.[1]

  • Solvent and Reagent Contamination: The use of non-LC-MS grade solvents is a primary cause.[1] These can introduce a variety of contaminants, including plasticizers from storage containers, small molecules from the water purification system, and clusters of solvent molecules.[2][3] Mobile phase additives, if not of high purity or used at excessive concentrations, can also contribute significantly to background noise.[4] Common contaminants include polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), which are ubiquitous in laboratory environments.[5][6]

  • Sample-Related Issues: The sample itself or the preparation process can introduce contaminants. "Oiling out," where the analyte forms an oil instead of crystallizing during purification, can trap impurities.[7] Leachables from plasticware, such as syringe filters and vials, are a frequent source of interference.[2] It is also crucial to avoid non-volatile buffers and salts (e.g., mineral salts like Na+ and K+) as they can deposit in the source and suppress the analyte signal while increasing noise.[8]

  • Instrument Contamination: Contamination can build up within the LC-MS system over time.[4] This includes residues from previous samples (carryover), column bleed from the analytical column, and contamination of the ESI source, spray needle, or ion optics.[9][10][11] Even the gas supply for the mass spectrometer can be a source of contaminants if not properly filtered.[3]

Q2: I'm observing a high, constant background signal across my entire chromatogram. What should I investigate first?

A constant high background often points to a systemic issue rather than a problem with a specific sample. The first step is to systematically isolate the source of the contamination.[9]

  • Isolate the MS from the LC: Turn off the LC flow to the mass spectrometer. If the noise disappears, the contamination is originating from the LC system (solvents, tubing, column).[9]

  • Bypass the Column: If the noise is from the LC, remove the analytical column and connect the injector directly to the MS. If the noise persists, the issue is likely with your mobile phase or the LC pump/tubing.[9] If the noise disappears, the column is the source of contamination.

  • Check the Solvents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and water.[1][12] Sonicating the solvents for 5-10 minutes after mixing can also help.[12]

  • Inspect the Instrument: If the noise remains even with no LC flow, the mass spectrometer itself is likely contaminated. This could involve the ESI source, capillary, or internal components.[9]

Q3: My blank injections show significant background noise. What does this indicate?

High background in blank injections is a clear sign of system contamination.[11] This could be due to carryover from a previous concentrated sample or contamination of the solvents, autosampler, or the LC-MS flow path. A thorough system cleaning is recommended.

Q4: Can my sample preparation method for this compound contribute to background noise?

Yes, sample preparation is a critical step where contaminants can be introduced.

  • Use of Plasticware: Minimize the use of plasticware as plasticizers can leach into your sample.[2] If plastics are unavoidable, opt for high-density polyethylene or polypropylene and pre-rinse with a solvent like isopropanol.[3]

  • Derivatization Reagents: If you are derivatizing this compound (e.g., to its methyl ester for GC-MS analysis), ensure the purity of your derivatization reagents.[7][13]

  • Sample Purity: Ensure your this compound sample is as pure as possible. Impurities from the sample matrix can contribute to background noise.[12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Background Noise

This guide provides a logical workflow to identify and resolve the source of high background noise.

G Troubleshooting Workflow for High Background Noise A High Background Noise Observed B Turn off LC Flow to MS A->B C Noise Persists? B->C Check MS Display D MS Contamination - Clean ESI Source - Check Gas Lines C->D Yes E LC System Contamination C->E No F Bypass Analytical Column E->F G Noise Persists? F->G Run Blank H Mobile Phase / LC Pump Issue - Prepare Fresh Solvents - Use LC-MS Grade G->H Yes I Column Contamination - Flush Column - Replace Column G->I No

Caption: A step-by-step workflow for isolating the source of background noise in an LC-MS system.

Guide 2: Optimizing Source Conditions to Reduce Chemical Noise

Adjusting the mass spectrometer's source parameters can sometimes reduce background noise without extensive cleaning.

G Source Parameter Optimization for Noise Reduction A High Chemical Noise B Increase Heated Capillary Temperature (+10-20°C) A->B C Increase Sheath Gas Flow (+10-20 units) A->C D Increase Auxiliary Gas Flow (+10 units) A->D E Optimize Cone Voltage A->E F Re-evaluate Signal-to-Noise B->F C->F D->F E->F G Noise Reduced? F->G H Continue Analysis G->H Yes I Proceed to Deeper Troubleshooting G->I No G Sample Preparation Workflow for this compound A Weigh this compound B Dissolve in LC-MS Grade Solvent in Glass Vial A->B C Perform Serial Dilutions (if necessary) using Glassware B->C D Centrifuge Sample (>10,000 x g, 10 min) C->D E Transfer Supernatant to Clean Glass Autosampler Vial D->E F Analyze by LC-MS E->F

References

Technical Support Center: Gas Chromatography Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on preventing peak splitting.

Troubleshooting Guide: Preventing Peak Splitting

Peak splitting in the gas chromatography of FAMEs is a common issue that can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to diagnosing and resolving the root causes of peak splitting.

Q1: My FAME peaks are splitting. Where do I start troubleshooting?

Peak splitting can originate from several areas of the GC system, including the injection process, the inlet, the column, and even the sample preparation itself. It is often an injection-related problem.[1][2] A logical first step is to determine if the issue affects all peaks or only specific ones.

  • All peaks are splitting: This typically points to a physical or mechanical issue at the beginning of the chromatographic process, such as problems with the injection, the inlet, or the column installation.[3]

  • Only some peaks are splitting: This is more likely due to chemical effects, such as issues with the sample solvent, analyte degradation, or co-elution with an interfering compound.[3]

Below is a workflow to help you systematically troubleshoot the issue.

G Troubleshooting Workflow for Peak Splitting in FAME Analysis start Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks physical_issues Likely a Physical/Mechanical Issue check_all_peaks->physical_issues Yes chemical_issues Likely a Chemical Issue check_all_peaks->chemical_issues No check_injection Step 1: Review Injection Technique & Autosampler physical_issues->check_injection check_inlet Step 2: Inspect Inlet System (Liner, Septum, Column Installation) check_injection->check_inlet check_column_cut Step 3: Check Column Cut & for Contamination check_inlet->check_column_cut solution Problem Resolved check_column_cut->solution check_solvent Step 1: Evaluate Sample Solvent & Mobile Phase Compatibility chemical_issues->check_solvent check_temp Step 2: Verify Inlet & Oven Temperatures check_solvent->check_temp check_sample_prep Step 3: Review Sample Preparation Protocol check_temp->check_sample_prep check_sample_prep->solution

References

Validation & Comparative

A Comparative Guide to the Quantification of Hentriacontanoic Acid: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the validation of analytical methods for the quantification of Hentriacontanoic acid, a very-long-chain saturated fatty acid. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data presentation guidelines.

This compound (C31:0), a very-long-chain saturated fatty acid (VLCFA), is a lipid molecule that plays various roles in biological systems and is a component of certain waxes. Accurate quantification of this molecule is crucial in various research fields, including lipidomics, biomarker discovery, and industrial quality control. This guide offers a comparative overview of the primary analytical techniques for the quantification of this compound, focusing on the validation of an LC-MS/MS method and its comparison with the established GC-MS approach.

Method Comparison at a Glance

The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each method.

FeatureLC-MS/MSGC-MS
Sensitivity High to Very HighHigh
Specificity Very High (with MRM)High (with SIM)
Sample Throughput HighModerate
Derivatization Often required for good ionization and chromatographyRequired for volatility
Instrumentation Cost HighModerate to High
Ease of Use ModerateModerate
Primary Advantage High specificity and throughputRobust, well-established method with extensive libraries

Experimental Workflows and Protocols

A validated analytical method is essential for obtaining reliable and reproducible quantitative data. Below are detailed experimental protocols for the quantification of this compound using both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Addition of Internal Standard (e.g., Deuterated C31:0) Sample->IS_Addition Hydrolysis Acid/Base Hydrolysis IS_Addition->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with 2-Picolylamine) Extraction->Derivatization LC_Separation Chromatographic Separation (e.g., C18 column) Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation

  • Internal Standard Spiking: To a known volume or weight of the sample, add a known amount of a suitable internal standard, such as a deuterated analog of this compound.

  • Hydrolysis: To release this compound from complex lipids, perform an acid or base hydrolysis. For example, incubate the sample with 1 M HCl in methanol (B129727) at 80°C for 2 hours.

  • Liquid-Liquid Extraction (LLE): After hydrolysis, extract the fatty acids using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: To enhance ionization efficiency and chromatographic performance, derivatize the carboxyl group of this compound. A common derivatizing agent is 2-picolylamine.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for underivatized fatty acids, while positive mode is used for derivatized forms.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion ([M-H]⁻): m/z 465.5

3. Data Analysis and Validation

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations and spike them with the internal standard.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve. Determine the concentration of this compound in the samples from this curve.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to regulatory guidelines.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of fatty acids. However, it requires derivatization to increase the volatility of the analytes.

GC-MS Experimental Workflow

GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Hydrolysis Acid/Base Hydrolysis IS_Addition->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., FAMEs, TMS esters) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation Quantification->Validation

A Researcher's Guide to Solvent Extraction of Very Long-Chain Fatty Acids from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in soil science, geochemistry, and drug development, the accurate quantification of very long-chain fatty acids (VLCFAs) in soil is paramount. These lipids, typically containing 22 or more carbon atoms, serve as crucial biomarkers for tracking organic matter sources, understanding microbial communities, and exploring potential therapeutic agents. The efficacy of VLCFA analysis, however, is fundamentally dependent on the initial extraction from the complex soil matrix. This guide provides an objective comparison of common solvent extraction methods for VLCFAs from soil, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate solvent extraction method is a critical step that influences the yield and purity of the extracted VLCFAs. Below is a summary of commonly employed techniques, with their performance benchmarked across various parameters. It is important to note that direct comparative studies on VLCFA extraction efficiencies are limited, and the data presented here are compiled from various sources.

Extraction MethodSolvent SystemSoil TypeKey Extraction ParametersReported Total Fatty Acid Yield/EfficiencyReference
Accelerated Solvent Extraction (ASE) Dichloromethane:Methanol (9:1, v/v)Sandy soil under Corsican pineTemperature: 75°C, Pressure: 6.9 x 10⁶ Pa or 17 x 10⁶ PaGood efficiency, with higher pressure increasing yields for most lipid classes. Slightly lower efficiency for n-fatty acids in organic layers compared to Soxhlet.[1]
Dichloromethane/Acetone (1:1, v/v)Agricultural soilsTemperature: 100°C, Pressure: 1.2 x 10⁷ PaNot specified for VLCFAs, but used for total lipid fatty acid methyl esters (TL-FAMEs).[2]
Modified Bligh & Dyer Chloroform (B151607):Methanol:Phosphate (B84403) Buffer (1:2:0.8, v/v/v)Agricultural soilsPressurized solvent extraction systemHighest concentrations of TL-FAMEs compared to hexane:2-propanol or acetone.[2]
Chloroform:Methanol:Water (1:2:0.9, v/v/v)Not specifiedSonication for 5 minutesNot specified for VLCFAs, but a standard method for total lipid extraction.[3]
Modified Folch Chloroform:Methanol (2:1, v/v)Not specified (originally for animal tissues)Homogenization followed by washing with 0.9% NaCl solutionReported recovery of 95-99% for total lipids.[4][5]
Soxhlet Extraction Dichloromethane:Acetone (9:1, v/v)Litter and soil24-hour extractionUsed as a reference method for comparison with ASE.[1][6]
Supercritical Fluid Extraction (SFE) Supercritical CO₂Contaminated soilNot specifiedResults were in good agreement with Soxhlet extraction for fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for the key methods discussed.

Accelerated Solvent Extraction (ASE)

Objective: To extract lipids from soil using elevated temperature and pressure to increase efficiency and reduce solvent consumption.

Materials:

  • Accelerated Solvent Extractor (e.g., Dionex ASE™)

  • Extraction cells (stainless steel)

  • Cellulose (B213188) filters

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Diatomaceous earth (optional, as a dispersant)

  • Freeze-dried and sieved soil sample

Procedure:

  • Place a cellulose filter at the bottom of the extraction cell.

  • Mix the freeze-dried soil sample with a dispersant like diatomaceous earth (optional) and pack it into the extraction cell.

  • Place a second cellulose filter on top of the sample.

  • Load the extraction cell into the ASE system.

  • Perform one to three static extraction cycles of 5 minutes each.

  • The extract is automatically collected in a vial.

  • The collected extract can then be concentrated under a stream of nitrogen before further analysis.

Modified Bligh & Dyer Method

Objective: A classic method for the extraction of total lipids from wet samples, adapted for soil.

Materials:

  • Centrifuge tubes (glass or PTFE-lined)

  • Vortex mixer

  • Centrifuge

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer (e.g., 0.1 M, pH 7.4) or Ultrapure water

  • Freeze-dried and sieved soil sample

Procedure:

  • Weigh a known amount of freeze-dried soil into a centrifuge tube.

  • Add chloroform, methanol, and phosphate buffer (or water) in a ratio of 1:2:0.8 (v/v/v) to the soil sample.[2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell disruption.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Decant the supernatant (the single-phase solvent extract) into a clean tube.

  • To the supernatant, add an equal volume of chloroform and water to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is then evaporated under a stream of nitrogen.

Modified Folch Method

Objective: A robust method for the exhaustive extraction of lipids, particularly from tissues, but applicable to soil.

Materials:

  • Homogenizer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Freeze-dried and sieved soil sample

Procedure:

  • Homogenize the soil sample with a chloroform:methanol mixture (2:1, v/v). The total solvent volume should be about 20 times the weight of the soil sample (e.g., 20 mL for 1 g of soil).[5]

  • Filter the homogenate to separate the extract from the soil residue.

  • Transfer the filtrate to a separatory funnel.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate.

  • Mix thoroughly and allow the phases to separate.

  • The lower chloroform phase containing the lipids is collected.

  • The solvent is then evaporated, typically using a rotary evaporator.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each extraction method.

ASE_Workflow cluster_prep Sample Preparation cluster_ase ASE System cluster_collection Collection & Post-Processing s1 Weigh Soil Sample s2 Pack into Extraction Cell s1->s2 ase1 Load Cell into ASE s2->ase1 ase2 Set Parameters (Solvent, T, P) ase1->ase2 ase3 Automated Extraction (Static Cycles) ase2->ase3 c1 Collect Extract ase3->c1 c2 Concentrate Extract (Evaporation) c1->c2 Further Analysis Further Analysis c2->Further Analysis

Caption: Workflow for Accelerated Solvent Extraction (ASE).

Bligh_Dyer_Workflow cluster_extraction Single-Phase Extraction cluster_separation Phase Separation cluster_post Post-Processing bd1 Weigh Soil Sample bd2 Add Chloroform: Methanol:Buffer bd1->bd2 bd3 Vortex & Centrifuge bd2->bd3 bd4 Collect Supernatant bd3->bd4 ps1 Add Chloroform & Water bd4->ps1 ps2 Vortex & Centrifuge ps1->ps2 ps3 Collect Lower (Chloroform) Phase ps2->ps3 post1 Evaporate Solvent ps3->post1 Further Analysis Further Analysis post1->Further Analysis

Caption: Workflow for the Modified Bligh & Dyer Extraction.

Folch_Workflow cluster_homogenization Homogenization & Filtration cluster_washing Washing & Phase Separation cluster_post_folch Post-Processing f1 Weigh Soil Sample f2 Homogenize with Chloroform:Methanol f1->f2 f3 Filter to Collect Filtrate f2->f3 w1 Add 0.9% NaCl Solution f3->w1 w2 Mix & Allow Phases to Separate w1->w2 w3 Collect Lower (Chloroform) Phase w2->w3 postf1 Evaporate Solvent w3->postf1 Further Analysis Further Analysis postf1->Further Analysis

Caption: Workflow for the Modified Folch Extraction.

Conclusion

The choice of solvent extraction method for VLCFAs from soil depends on a variety of factors including the specific research question, available equipment, sample throughput requirements, and the nature of the soil matrix.

  • The Modified Bligh & Dyer and Folch methods are well-established, robust, and do not require specialized equipment, making them accessible to most laboratories.[2][5] They are, however, more time-consuming and solvent-intensive.

  • Supercritical Fluid Extraction (SFE) represents a "green" alternative, using non-toxic supercritical CO₂, but its application for quantitative VLCFA analysis from soil is less documented compared to solvent-based methods.

Ultimately, for optimal results, it is recommended to perform preliminary tests to determine the most efficient method for the specific soil type and VLCFA targets of interest. The protocols and comparative data provided in this guide serve as a valuable starting point for developing a robust and reliable workflow for VLCFA analysis in soil.

References

Comparative Analysis of Hentriacontanoic Acid and Lignoceric Acid in Plant Cuticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The plant cuticle is a critical protective layer on the epidermis of terrestrial plants, acting as a primary barrier against environmental stresses such as water loss, UV radiation, and pathogen invasion.[1] This hydrophobic layer is composed of a cutin polymer matrix and a complex mixture of cuticular waxes.[2][3] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are the essential precursors for the majority of aliphatic wax components.[4][5] The specific chain length of these VLCFAs significantly influences the physicochemical properties and functionality of the cuticle.

This guide provides an objective comparison between two prominent saturated VLCFAs found in plant cuticles: hentriacontanoic acid (C31) and lignoceric acid (C24). We will examine their biosynthesis, relative abundance, and functional significance, supported by experimental data and detailed protocols for their analysis.

Physicochemical and Biosynthetic Comparison

This compound and lignoceric acid differ fundamentally in their chain length, which dictates their physical properties and the specific enzymatic steps required for their synthesis.

Table 1: Physicochemical Properties of this compound and Lignoceric Acid

PropertyLignoceric AcidThis compound
Systematic Name Tetracosanoic acidThis compound
Molecular Formula C₂₄H₄₈O₂[6]C₃₁H₆₂O₂[7]
Molecular Weight 368.6 g/mol [6]466.8 g/mol [7]
Chain Length C24:0C31:0[7]
Melting Point 84.2 °C[8]93 °C[9]

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are synthesized in the endoplasmic reticulum (ER) from C16 and C18 fatty acid precursors produced in the plastid.[4][10] This elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex performs a cycle of four reactions to add two carbon units from malonyl-CoA to the growing acyl chain.[4][11]

The four core enzymes in the FAE complex are:

  • β-Ketoacyl-CoA Synthase (KCS): Catalyzes the initial condensation reaction and is the rate-limiting step that determines substrate specificity and the final chain length of the product.[4][12]

  • β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, completing the two-carbon extension.[4]

The diversity of VLCFA chain lengths in plants is achieved through a large family of KCS enzymes, each with specificity for acyl-CoAs of particular lengths.[12] For instance, in Arabidopsis thaliana, KCS9 is involved in the elongation of C22 to C24 acyl-CoAs (producing lignoceric acid precursors), while CER6/KCS6 is required for the synthesis of VLCFAs longer than 28 carbons, which are precursors to hentriacontane (B1218953) (C31 alkane), a derivative of this compound.[12]

VLCFA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) cluster_pathways Modification Pathways C16_C18_FA C16/C18 Fatty Acids (from de novo synthesis) C18_CoA C18-CoA C16_C18_FA->C18_CoA Export & Activation (LACS) KCS 1. KCS (β-Ketoacyl-CoA Synthase) [Chain-length specific] C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR 2. KCR (β-Ketoacyl-CoA Reductase) KCS->KCR HCD 3. HCD (β-Hydroxyacyl-CoA Dehydratase) KCR->HCD ECR 4. ECR (Enoyl-CoA Reductase) HCD->ECR C20_CoA C20-CoA ECR->C20_CoA C20_CoA->KCS Elongation Cycle C22_CoA C22-CoA C24_CoA C24-CoA (Lignoceric-CoA) VLC_CoA ... Alkane_Pathway Alkane-Forming Pathway (Decarbonylation) C24_CoA->Alkane_Pathway e.g., to Tricosane (C23) Alcohol_Pathway Alcohol-Forming Pathway (Reduction) C24_CoA->Alcohol_Pathway C30_CoA C30-CoA C32_CoA C32-CoA (Precursor to C31 acid) C32_CoA->Alkane_Pathway e.g., to Hentriacontane (C31) Experimental_Workflow cluster_data 6. Data Processing Start 1. Sample Collection (Fresh Leaves) Extraction 2. Wax Extraction (Chloroform + Internal Standard) Start->Extraction Evaporation 3. Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization 4. Derivatization (e.g., Silylation with BSTFA) Evaporation->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Identification Compound Identification (Mass Spectra, Retention Time) GCMS->Identification Quantification Quantification (Peak Area vs. Internal Standard) GCMS->Quantification

References

The Crucial Role of Internal Standards in the Accurate Quantification of Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methodologies for the precise measurement of a key very-long-chain fatty acid, Hentriacontanoic acid, reveals that the strategic use of an internal standard is paramount for achieving accurate and reproducible results. This guide compares analytical approaches, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing researchers, scientists, and drug development professionals with the supporting data and experimental protocols necessary for robust quantification.

This compound (C31:0), a very-long-chain saturated fatty acid (VLCFA), is found in various natural sources, including plant waxes and beeswax[1]. The accurate quantification of this and other VLCFAs is critical in several research areas, including the diagnosis of certain metabolic disorders. The inherent complexity of biological matrices necessitates the use of an internal standard to compensate for analyte loss during sample preparation and variations in instrument response[2][3].

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard[2]. These are molecules where one or more atoms of the analyte are replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). Because SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, providing the most accurate correction for experimental variability[4]. For this compound, a deuterated analog like this compound-d61 would be an ideal internal standard.

However, the commercial availability and cost of SIL standards for every analyte can be prohibitive. In such cases, a structurally similar compound that is not naturally present in the sample can be used as an alternative. For the analysis of VLCFAs, odd-chain fatty acids like 1-nonadecanoic acid (C19:0) or tridecanoic acid have been successfully employed as internal standards[3][5].

Comparative Analysis of Quantification Methods

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for fatty acid analysis, GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs)[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often allows for the analysis of fatty acids in their native form, simplifying sample preparation[6]. It can offer high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM) mode.

Below is a summary of typical performance data for the quantification of very-long-chain fatty acids using an internal standard. While specific data for this compound is limited, the following tables provide a representative overview based on the analysis of similar VLCFAs.

Table 1: Performance Characteristics of a Validated GC-MS Method for VLCFA Quantification
ParameterPerformance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 mg/L[7]
Limit of Quantification (LOQ) 0.03 - 0.15 mg/L
Accuracy (% Recovery) 85 - 115%
Precision (RSD%)
- Intra-day< 10%
- Inter-day< 15%

Data compiled from studies on long-chain and very-long-chain fatty acids.[7]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for VLCFA Quantification
ParameterPerformance
Linearity (R²) > 0.998[8]
Limit of Detection (LOD) 0.001 - 0.003 mM[8]
Limit of Quantification (LOQ) 0.003 - 0.01 mM
Accuracy (% Recovery) 92 - 120%[8]
Precision (RSD%)
- Intra-day< 12%[8]
- Inter-day< 20%[8]

Data compiled from studies on short-chain and polyunsaturated fatty acids, representing typical LC-MS/MS performance.[6][8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative methodologies for the analysis of this compound using GC-MS with an internal standard.

GC-MS Analysis of this compound: Experimental Protocol

This protocol outlines the key steps for the quantification of this compound in a biological matrix using GC-MS and an internal standard such as 1-nonadecanoic acid.

1. Sample Preparation and Lipid Extraction:

  • Spike the sample (e.g., plasma, tissue homogenate) with a known amount of the internal standard (e.g., 1-nonadecanoic acid).

  • Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v)[3].

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Collect the organic (lower) phase containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol and heat to hydrolyze the ester linkages.

  • After cooling, add a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol) and heat to convert the free fatty acids to their corresponding FAMEs[3].

  • Extract the FAMEs with an organic solvent like hexane.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a BPX70) to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

4. Data Analysis and Quantification:

  • Calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard methyl ester.

  • Determine the concentration of this compound in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound and a constant concentration of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Add Internal Standard Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry Evaporate Solvent Extract->Dry Saponify Saponification (NaOH in Methanol) Dry->Saponify Methylate Methylation (BF3-Methanol) Saponify->Methylate Extract_FAME Extract FAMEs (Hexane) Methylate->Extract_FAME GCMS GC-MS Analysis (SIM Mode) Extract_FAME->GCMS Quantify Quantification (Calibration Curve) GCMS->Quantify Validation_Parameters cluster_sensitivity Sensitivity Parameters cluster_precision Precision Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay

References

Hentriacontanoic Acid: A Potential Plant Biomarker Under the Magnifying Glass

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of specific and reliable biomarkers in plant species is a critical step in quality control, chemotaxonomy, and the exploration of natural products. This guide provides a comparative analysis of hentriacontanoic acid as a potential biomarker, weighing its presence and utility against other established chemical markers in select plant species. The information is supported by experimental data and detailed methodologies to assist in practical application.

This compound, a saturated very-long-chain fatty acid (VLCFA) with a 31-carbon backbone, is a component of plant cuticular wax, an essential protective layer against various environmental stresses. While present in the waxes of numerous plants, its candidacy as a specific biomarker depends on its consistent and significantly high abundance in a particular species compared to others. This guide examines the available evidence for this compound in several plant species and contrasts it with more established biomarkers.

Comparative Analysis of this compound and Alternative Biomarkers

The utility of a chemical compound as a biomarker is determined by its specificity and ease of detection. The following tables present available quantitative data for this compound and alternative biomarkers in three plant species: Ptychopetalum olacoides, Camellia polyodonta, and Toxicodendron succedaneum.

Table 1: Quantitative Comparison of Potential Biomarkers in Ptychopetalum olacoides (Root)

Compound ClassBiomarker CandidateConcentration/Relative AbundanceNotes
Very-Long-Chain Fatty Acid This compoundData not available in reviewed literaturePresent in root, but quantitative data is lacking[1].
Alkaloids MagnoflorineMajor constituentAccounts for a significant portion of the alkaloid fraction[1].
MenisperineMajor constituentAccounts for a significant portion of the alkaloid fraction[1].
Phenolic Acids Vanillic AcidPresentProposed as a phytochemical marker[2].
Protocatechuic AcidPresentIdentified as a common component[2].
Xanthine Alkaloid TheobrominePresentIdentified as a common component[2].

Table 2: Quantitative Comparison of Potential Biomarkers in Camellia polyodonta (Flower/Seed)

Compound ClassBiomarker CandidateConcentration/Relative AbundanceNotes
Very-Long-Chain Fatty Acid This compoundData not available in reviewed literatureFocus of studies is on phenolic compounds and other fatty acids.
Flavonoids Total FlavonoidsUp to 658.36 mg CE/g DW (in purified fraction)A major class of bioactive compounds in the flowers[3].
Phenolic Compounds Total PhenolicsUp to 909.27 mg GAE/g DW (in purified fraction)A major class of bioactive compounds in the flowers[3].
Proanthocyanidins Total ProanthocyanidinsUp to 175.56 mg PB2E/g DW (in purified fraction)A significant class of compounds in the flowers[3].
Fatty Acids (Seed Oil) Oleic Acid~59-80% of total fatty acidsA major fatty acid in the seed oil[2].
Linoleic Acid~4-8% of total fatty acidsA significant fatty acid in the seed oil[4].

Table 3: Quantitative Comparison of Potential Biomarkers in Toxicodendron succedaneum (Fruit Wax/Leaves)

Compound ClassBiomarker CandidateConcentration/Relative AbundanceNotes
Very-Long-Chain Fatty Acid This compoundPresent in fruit waxPart of the complex mixture of fatty acids in the wax[5].
Urushiols HeptadecylcatecholMajor components of sapResponsible for the plant's allergenic properties[3].
PentadecylcatecholMajor components of sapResponsible for the plant's allergenic properties.
Biflavonoids HinokiflavonePresent in leavesA characteristic biflavonoid of the species[6].
AmentoflavonePresent in leavesA characteristic biflavonoid of the species[7].

Experimental Protocols

Protocol for Extraction and Analysis of this compound from Plant Material

This protocol outlines a general method for the quantification of this compound in plant tissues, particularly from cuticular waxes, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Drying: Dry the plant material (e.g., leaves, roots, or fruits) at 40-60°C to a constant weight to remove moisture.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • For cuticular waxes, immerse the powdered material (1-5 g) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for a short period (e.g., 30-60 seconds) to dissolve the surface waxes.

    • For total fatty acids, perform a Soxhlet extraction or an accelerated solvent extraction with a solvent mixture like hexane:isopropanol (3:2, v/v) for several hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

2. Derivatization:

  • To increase the volatility of the long-chain fatty acids for GC analysis, they must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs).

  • Acid-Catalyzed Methylation: Add a solution of 1-2% sulfuric acid in methanol (B129727) to the dried lipid extract. Heat the mixture at 70-80°C for 1-2 hours.

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane). Vortex the mixture and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 5-10°C/min) and hold for an extended period to ensure elution of the long-chain FAMEs.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Identification: Identify the this compound methyl ester peak based on its retention time compared to a standard and its characteristic mass spectrum.

  • Quantification: Use an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) added at the beginning of the extraction process for accurate quantification. Create a calibration curve with known concentrations of a this compound standard.

Biosynthesis and Signaling Pathways

This compound, like other VLCFAs, is synthesized in the endoplasmic reticulum from C16 or C18 fatty acid precursors through a series of elongation cycles. These VLCFAs are then channeled into various metabolic pathways.

VLCFA_Biosynthesis_and_Signaling cluster_ER Endoplasmic Reticulum cluster_Pathways Metabolic Fates & Signaling C16/C18 Acyl-CoA C16/C18 Acyl-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex C16/C18 Acyl-CoA->FAE_Complex Elongation Cycles VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Hentriacontanoyl-CoA) FAE_Complex->VLCFA_CoA Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Precursor Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Precursor Plant_Defense Plant Defense Signaling Cuticular_Waxes->Plant_Defense Physical Barrier & Signal Precursors Sphingolipids->Plant_Defense Signal Transduction

Caption: Biosynthesis of VLCFAs and their role as precursors to signaling molecules.

The primary role of VLCFAs in signaling appears to be indirect, as they are essential precursors for the biosynthesis of cuticular waxes and sphingolipids.[8] The cuticle itself acts as a physical barrier and a source of signaling molecules in plant-pathogen interactions. Sphingolipids, which incorporate VLCFAs, are crucial components of cell membranes and are involved in signal transduction and the regulation of programmed cell death in response to biotic stress.[8]

Conclusion

Based on the currently available scientific literature, this compound is not a primary candidate for a specific biomarker for the plant species reviewed in this guide. While it is a known constituent of plant waxes, its concentration and specificity do not appear to be as well-documented or as significant as other chemical markers such as alkaloids in Ptychopetalum olacoides, phenolic compounds in Camellia polyodonta, or urushiols in Toxicodendron succedaneum.

For researchers investigating these species, focusing on the established alternative biomarkers is likely to yield more reliable and reproducible results for identification and quality control. However, the analysis of the complete fatty acid profile, including this compound, can provide valuable chemotaxonomic information and contribute to a more comprehensive understanding of the plant's biochemistry. Further quantitative studies across a wider range of plant species are necessary to fully evaluate the potential of this compound as a specific biomarker.

References

Safety Operating Guide

Proper Disposal of Hentriacontanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Hentriacontanoic acid, a very long-chain saturated fatty acid. While generally considered to have low toxicity, proper handling and disposal are necessary to minimize environmental impact and ensure workplace safety.[1][2]

Safety and Handling Profile

This compound is a solid, waxy substance that may cause mild irritation upon contact with skin or eyes.[1][2] Although not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

One critical piece of safety information is its classification under the German Water Hazard Class system as WGK 3, indicating it is severely hazardous to water. This high rating necessitates that this compound should not be disposed of down the drain or in regular trash, as this could lead to significant environmental contamination.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyData
Chemical Formula C₃₁H₆₂O₂
Molecular Weight 466.82 g/mol
Physical State Solid
GHS Classification Not classified as a hazardous substance
German Water Hazard Class (WGK) 3 (Severely hazardous to water)
Storage Class 13 (Non-Combustible Solids)
Personal Protective Equipment (PPE) Eyeshields, Gloves

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the proper disposal of this compound waste from a laboratory setting. This procedure is designed to be straightforward and to ensure compliance with general laboratory waste guidelines.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste stream as either pure this compound or a mixture. If it is mixed with other chemicals, the entire mixture must be evaluated for its hazardous properties.
  • Segregate from Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. As a carboxylic acid, it should be kept separate from bases and strong oxidizing agents.

2. Containerization:

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within the laboratory.
  • Secure Storage: Ensure the container is kept closed except when adding waste. Store it in a secondary containment bin to prevent the spread of material in case of a leak.

4. Disposal:

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
  • Licensed Waste Management: The waste will be transported by a licensed hazardous waste management contractor for final disposal, which will likely involve incineration at a permitted facility.
  • Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain due to its high water hazard classification.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed characterize_mixture Characterize the entire mixture for hazardous properties. is_mixed->characterize_mixture Yes is_pure Waste is pure this compound. is_mixed->is_pure No containerize Select a compatible, labeled container. characterize_mixture->containerize is_pure->containerize store Store in a designated Satellite Accumulation Area. containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling Hentriacontanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Hentriacontanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural steps ensure safe laboratory practices and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a long-chain saturated fatty acid that is a solid, typically in powder form, at room temperature.[1][2] While it is not classified as a highly hazardous substance, it may cause irritation upon contact with skin, eyes, or the respiratory tract.[2][3] Adherence to proper PPE protocols is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne powder.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential irritation.[1][4]
Respiratory Protection Type N95 (US) respirator or equivalent.Recommended when handling the powder outside of a fume hood to prevent inhalation.[1]
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Footwear Closed-toe shoes.Protects feet from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available, especially if the material will be heated or aerosolized.[6]

  • Designate a specific area for handling this compound to prevent cross-contamination.[6]

  • Verify that an eyewash station and safety shower are accessible.[7]

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the designated area.

2. Weighing and Transfer:

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[6]

  • Use a spatula for transferring the powder. Avoid creating dust clouds.

  • If weighing outside a fume hood, wear a Type N95 respirator.[1]

  • Close the container tightly after use to prevent contamination and moisture absorption.[5][6]

3. Solution Preparation (if applicable):

  • When dissolving in a solvent, add the solid this compound to the solvent slowly while stirring.

  • If heating is required, do so in a fume hood to control any potential vapors.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1]

  • Keep the container tightly closed and store it separately from strong oxidizing agents, bases, and incompatible materials.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Unused or waste this compound should be treated as chemical waste.

  • Segregate solid waste from liquid waste.

2. Solid Waste Disposal:

  • Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled waste container.

  • Do not dispose of solid this compound down the drain or in regular trash.

3. Liquid Waste Disposal (if in solution):

  • Collect solutions of this compound in a labeled, sealed, and appropriate chemical waste container.

  • Check with your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of fatty acid solutions. Neutralization with a suitable base may be required before disposal, but this should be done in accordance with institutional protocols.[8][9]

4. Container Disposal:

  • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines for chemical container recycling or disposal.

Workflow for Handling this compound

G reception Receive & Verify This compound storage Store at 2-8°C in a Dry, Ventilated Area reception->storage prep Prepare Handling Area (Fume Hood) storage->prep ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95) prep->ppe handling Weigh & Transfer Solid Material ppe->handling dissolution Prepare Solution (if required) handling->dissolution experiment Experimental Use handling->experiment Direct use of solid dissolution->experiment solid_waste Collect Solid Waste (Excess chemical, contaminated items) experiment->solid_waste liquid_waste Collect Liquid Waste (Solutions, rinsates) experiment->liquid_waste disposal Dispose of Waste via Institutional EHS Procedures solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.